4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-(3-chlorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-2-1-3-7(11)4-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGWOARMLBWLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674833 | |
| Record name | 4-Bromo-5-(3-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149739-38-8 | |
| Record name | 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149739-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(3-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole for Drug Discovery Applications
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activity.[1][2] 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole (CAS No. 149739-38-8) is a synthetic heterocyclic compound that integrates this valuable core with halogen substituents, making it a molecule of significant interest for developing novel therapeutic agents.[3] This guide serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, we present the authoritative, industry-standard protocols for determining these critical parameters. We explain the causality behind each experimental choice, ensuring that the described methodologies provide a self-validating framework for robust characterization. This document is structured to empower scientists to generate reliable data essential for advancing new chemical entities from discovery to clinical evaluation.
Molecular Profile and Structural Attributes
This compound belongs to the pyrazole class of aromatic heterocycles.[4] Its structure features a five-membered ring with two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position and a 3-chlorophenyl group at the 3-position. The bromine atom provides a reactive handle for further synthetic modifications, while the chlorophenyl moiety significantly influences the molecule's lipophilicity and potential for specific biological interactions.[5] Pyrazole-containing compounds are integral to numerous approved drugs, highlighting the scaffold's importance.[1][6]
Chemical Structure:
Table 1: Core Molecular Identifiers and Predicted Properties
| Property | Value / Prediction | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 149739-38-8 | Chemical Abstracts Service[3] |
| Molecular Formula | C₉H₅BrClN₃ | Calculated |
| Molecular Weight | 274.51 g/mol | Calculated |
| Predicted XLogP3 | 3.5 - 4.5 | Computational (Based on similar structures) |
| Predicted pKa | ~9.5 (pyrazole N-H) | Computational / Literature (pyrazole core)[7] |
| Expected Solubility | Low aqueous solubility; soluble in organic solvents like DMSO and ethanol. | Based on related pyrazole structures[4] |
| Expected Physical State | Solid at 25°C | Based on related pyrazole structures[8] |
Aqueous Solubility: The Gateway to Bioavailability
Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[9] Poor solubility can lead to erratic absorption and insufficient drug exposure at the target site, representing a major hurdle in drug development. Therefore, the precise determination of a compound's thermodynamic equilibrium solubility is a foundational step. The shake-flask method is universally recognized as the gold standard for this measurement due to its reliability and direct assessment of equilibrium.[9][10]
This protocol outlines the definitive method for measuring the thermodynamic solubility of this compound in aqueous buffers.
-
Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess solubility across the gastrointestinal tract's pH range.
-
Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.[9]
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.[10]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) that does not bind the analyte.[11]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12] A calibration curve must be generated using standard solutions of known concentrations for precise quantification.
-
Data Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. 149739-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid (EVT-13774242) [evitachem.com]
- 5. nbinno.com [nbinno.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. echemi.com [echemi.com]
- 8. 3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] The subject of this guide, 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole, is a novel heterocyclic entity with significant therapeutic potential. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a drug candidate. Poor solubility can impede oral bioavailability and lead to unreliable in vitro results, while instability can compromise safety and efficacy.[3][4]
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The methodologies detailed herein are grounded in established scientific principles and adhere to international regulatory standards, ensuring the generation of reliable and submission-ready data. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic approach to characterizing this promising molecule.
Part 1: Solubility Characterization
A fundamental prerequisite for any compound to be a viable drug candidate is adequate solubility. This section outlines a multi-faceted approach to thoroughly characterize the solubility profile of this compound, encompassing both kinetic and thermodynamic assessments.
Kinetic Solubility Assessment
Kinetic solubility provides an early indication of a compound's dissolution rate and is particularly useful for high-throughput screening and guiding initial formulation strategies.[3][5][6] The shake-flask method followed by analysis is a widely accepted approach.[5][6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers, including simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).[7]
-
Incubation: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of each buffer in 1.4 mL Matrix Storage tubes.[5]
-
Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[5][6]
-
Separation of Undissolved Compound: After incubation, filter the samples through a 0.45 µm filter plate to remove any undissolved precipitate.
-
Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.[4][7]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility in µg/mL.
Diagram 1: Kinetic Solubility Workflow
Caption: Workflow for the determination of kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preformulation and understanding oral absorption.[3][4][8] This is typically a longer experiment to ensure equilibrium is reached.[8]
-
Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.
-
Solvent Addition: Add a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Tightly cap the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the clear filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.[9]
pH-Solubility Profile
The ionization state of a molecule can significantly impact its solubility. Therefore, determining the pH-solubility profile is crucial, especially for compounds with ionizable groups.[10][11] The World Health Organization (WHO) recommends determining the pH-solubility profile over a pH range of 1.2 to 6.8.[12]
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., HCl for pH 1.2, acetate buffers for intermediate pHs, and phosphate buffers for near-neutral pH).[12]
-
Solubility Determination: Perform the thermodynamic solubility assay as described above in each of the prepared buffers.
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH.[12]
-
Data Presentation: Plot the determined solubility (in µg/mL) against the final measured pH to generate the pH-solubility profile.
| pH | Solubility (µg/mL) |
| 1.2 | [Insert Data] |
| 2.0 | [Insert Data] |
| 3.0 | [Insert Data] |
| 4.0 | [Insert Data] |
| 5.0 | [Insert Data] |
| 6.0 | [Insert Data] |
| 7.0 | [Insert Data] |
| 7.4 | [Insert Data] |
| Table 1: Example Data Table for pH-Solubility Profile of this compound. |
Part 2: Stability Assessment
Evaluating the intrinsic stability of a drug substance is a critical component of drug development, providing insights into its degradation pathways and informing storage conditions and shelf-life.[13][14] This section details a comprehensive stability testing program, including forced degradation and long-term stability studies, guided by the International Council for Harmonisation (ICH) guidelines.[13][14][15]
Forced Degradation (Stress) Studies
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[16][17][18] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[17][18]
A validated, stability-indicating HPLC method is essential for these studies to separate the parent compound from any degradation products.
-
Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, protected from light.
-
Analyze the solution by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified duration.
-
At various time points, dissolve a portion of the solid and analyze by HPLC.
-
-
Photostability:
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted to establish a re-test period for the drug substance under defined storage conditions.[13][14] These studies are performed on at least three primary batches of the drug substance.[13][14]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Table 2: ICH Recommended Storage Conditions and Testing Frequencies for Stability Studies.[13][19] |
-
Batch Selection: Utilize at least three primary batches of this compound manufactured by a process representative of the final production scale.[14]
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.
-
Testing: At each time point, withdraw samples and test for appearance, assay, purity (including degradation products), and any other critical quality attributes.
-
Evaluation: Evaluate the data to identify any trends in degradation or changes in physical properties over time.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the solubility and stability characterization of this compound. By systematically implementing the detailed protocols, researchers and drug development professionals can generate the critical data necessary to understand the compound's developability, formulate it effectively, and ensure its quality, safety, and efficacy. The insights gained from these studies will be instrumental in advancing this promising molecule through the drug development pipeline.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. database.ich.org [database.ich.org]
- 14. pharma.gally.ch [pharma.gally.ch]
- 15. snscourseware.org [snscourseware.org]
- 16. acdlabs.com [acdlabs.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Potential biological activities of substituted pyrazole derivatives
An In-depth Technical Guide on the Diverse Biological Activities of Substituted Pyrazole Derivatives
Introduction: The Enduring Legacy of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a testament to the power of privileged scaffolds in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a versatile building block for the design of therapeutic agents across a wide spectrum of diseases. From the early discovery of the analgesic properties of antipyrine in 1884 to the development of modern targeted therapies, the pyrazole nucleus has consistently proven its value in the quest for novel and effective drugs.[4] This guide will provide a comprehensive technical overview of the major biological activities of substituted pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Part 1: Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
One of the most well-established therapeutic applications of pyrazole derivatives is in the management of pain and inflammation.[5][6] Their primary mechanism of action in this context is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the conversion of arachidonic acid to prostaglandins, potent mediators of inflammation, pain, and fever.[7][8][9]
Mechanism of Action: Selective COX-2 Inhibition
The discovery of two isoforms of the COX enzyme, COX-1 and COX-2, was a landmark in anti-inflammatory drug development. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.[8] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[8][10] The diaryl-substituted pyrazole derivative, Celecoxib , is a classic example of a selective COX-2 inhibitor.[7][10][11] Its chemical structure allows it to bind with high affinity to the active site of COX-2, which has a larger binding pocket compared to COX-1, thereby blocking the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[8] This selectivity profile leads to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][8]
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives like Celecoxib.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency (IC50) of test compounds against COX-1 and COX-2.
1. Enzyme and Substrate Preparation:
- Recombinant human COX-1 and COX-2 enzymes are used.
- Arachidonic acid is used as the substrate.
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- A reaction mixture containing buffer, heme, and the respective enzyme (COX-1 or COX-2) is prepared.
- The test compound (substituted pyrazole derivative) is added at various concentrations. A known inhibitor (e.g., Celecoxib) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
- The plate is pre-incubated to allow the compound to bind to the enzyme.
- The reaction is initiated by adding arachidonic acid.
- The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
- The reaction is terminated by adding a stop solution (e.g., a strong acid).
3. Detection:
- The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
- The absorbance is read using a microplate reader.
4. Data Analysis:
- The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
- The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Summary: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4.5 | 0.02 | 225 | [4] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [4] |
| Pyrazole-thiazole hybrid | >10 | 0.03 | >333 | [4] |
| Pyrazolo-pyrimidine | >10 | 0.015 | >667 | [4] |
Part 2: Anticancer Potential: A Multi-pronged Attack on Tumor Growth
The versatility of the pyrazole scaffold has been extensively leveraged in the development of novel anticancer agents.[12][13][14] Substituted pyrazoles have been shown to inhibit tumor growth through various mechanisms, including the inhibition of key signaling pathways, disruption of the cell cycle, and induction of apoptosis.[13]
Mechanisms of Action in Oncology
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[13]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[15] Pyrazole-containing compounds have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting downstream signaling and preventing tumor neovascularization.[15][16]
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[17] Dysregulation of CDK activity is a hallmark of many cancers. Pyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells.[17][18][19]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and pyrazole-based molecules have shown promise as EGFR inhibitors.[16][20]
-
-
Tubulin Polymerization Inhibition: The microtubule network is critical for cell division, and drugs that interfere with tubulin dynamics are effective anticancer agents. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[12][21]
Experimental Workflow: Anticancer Cell Viability Assay (MTT Assay)
Caption: A typical workflow for assessing the cytotoxicity of pyrazole derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Culture:
- Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cell Seeding:
- Cells are harvested, counted, and seeded into a 96-well plate at a predetermined density. The plate is incubated for 24 hours to allow the cells to attach.
3. Compound Treatment:
- The substituted pyrazole derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.
- The old medium is removed from the wells, and the cells are treated with the different concentrations of the test compound. A vehicle control and a positive control (e.g., Doxorubicin) are included.
- The plate is incubated for a further 48-72 hours.
4. MTT Assay:
- The medium containing the test compound is removed, and fresh medium containing MTT solution is added to each well.
- The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated for each concentration relative to the vehicle control.
- The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Data Summary: Anticancer Activity of Pyrazole Derivatives
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | VEGFR-2 | HEPG2 | 0.22 | [16] |
| Compound 3 | EGFR | HEPG2 | 0.06 | [16] |
| Compound 12 | EGFR/VEGFR-2 | HEPG2 | 0.31 (EGFR), 0.45 (VEGFR-2) | [16] |
| Compound 43 | PI3 Kinase | MCF-7 | 0.25 | [12] |
| Compound 5b | Tubulin Polymerization | A549 | 0.69 | [21] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | A2780 | 0.127-0.560 | [18] |
Part 3: Antimicrobial Applications: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[22][23] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[23][24][25][26]
Mechanism of Action in Microbes
The exact mechanisms of action for many antimicrobial pyrazoles are still under investigation, but several potential targets have been identified. Some derivatives are thought to interfere with microbial metabolic pathways, while others may disrupt cell wall synthesis or inhibit essential enzymes like DNA gyrase.[26] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of their antimicrobial spectrum and potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
1. Preparation of Inoculum:
- A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown in a suitable broth medium.
- The culture is diluted to a standardized concentration (e.g., 10^5 CFU/mL).
2. Preparation of Compound Dilutions:
- The pyrazole derivative is dissolved in a suitable solvent and then serially diluted in broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- A standardized volume of the microbial inoculum is added to each well of the microtiter plate.
- A positive control well (broth with inoculum) and a negative control well (broth only) are included.
- The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
4. Determination of MIC:
- After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
- Optionally, a viability indicator like resazurin can be added to aid in the determination of the MIC.
Data Summary: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-thiazole hybrid (10) | S. aureus | 1.9-3.9 | [26] |
| Imidazo-pyridine substituted pyrazole (18) | E. coli | <1 | [26] |
| Tethered thiazolo-pyrazole derivative (17) | MRSA | 4 | [26] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5-125 | [22] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | C. albicans | 2.9-7.8 | [22] |
Part 4: Central Nervous System (CNS) Activity: Modulating Neurological Pathways
Substituted pyrazoles have also been investigated for their potential to treat a range of CNS disorders, including obesity, neurodegenerative diseases, and psychiatric conditions.[2][27]
Mechanism of Action: Cannabinoid Receptor Modulation
A notable example of a CNS-active pyrazole derivative is Rimonabant .[1][28] It acts as a selective antagonist or inverse agonist of the cannabinoid-1 (CB1) receptor, which is predominantly found in the central nervous system and peripheral tissues.[28][29] The endocannabinoid system is involved in regulating appetite, energy metabolism, and mood.[30] By blocking the CB1 receptor, Rimonabant was shown to reduce appetite and improve metabolic parameters.[28][31] However, it was later withdrawn from the market due to significant psychiatric side effects, highlighting the complexities of targeting CNS receptors.[28]
More recently, research has focused on the potential of pyrazole derivatives in treating neurodegenerative diseases like Alzheimer's.[2][32][33] Some of these compounds have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathology of these diseases.[32][33]
Logical Relationship: Rimonabant's Mechanism of Action
Caption: The antagonistic effect of Rimonabant on the CB1 receptor.
Experimental Protocol: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor.
1. Membrane Preparation:
- Cell lines or tissues expressing the target receptor (e.g., CB1) are homogenized and centrifuged to isolate the cell membranes.
2. Binding Assay:
- The assay is performed in a multi-well plate.
- A reaction mixture containing the cell membranes, a radiolabeled ligand (a molecule that binds specifically to the receptor, e.g., [3H]CP-55,940 for CB1), and the test compound (pyrazole derivative) at various concentrations is prepared.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
- The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
- The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
- The filters are washed to remove any unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of inhibition of specific binding is calculated for each concentration of the test compound.
- The IC50 value is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic tractability and ability to interact with a wide range of biological targets have cemented its status as a privileged structure in drug discovery.[1] While significant successes have been achieved with pyrazole-based drugs like Celecoxib, the journey of Rimonabant serves as a crucial reminder of the challenges in drug development, particularly when targeting the central nervous system.
Future research will likely focus on the development of pyrazole derivatives with improved selectivity and safety profiles. The exploration of novel substitution patterns and the synthesis of hybrid molecules that combine the pyrazole core with other pharmacophores will undoubtedly lead to the discovery of new therapeutic agents with enhanced efficacy against a multitude of diseases. The continued application of advanced computational and experimental techniques will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic ring system.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. japsonline.com [japsonline.com]
- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 17. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. meddocsonline.org [meddocsonline.org]
- 24. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 25. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scilit.com [scilit.com]
- 28. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 29. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. eurekaselect.com [eurekaselect.com]
A Senior Application Scientist's Guide to the Discovery of Novel Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to modulate a wide range of biological targets have cemented its role in modern drug discovery.[3][4] A significant number of approved drugs, from the anti-inflammatory celecoxib to kinase inhibitors like crizotinib, feature this core structure, highlighting its therapeutic relevance.[1][5][6] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery of novel pyrazole compounds. We will dissect the causal logic behind synthetic choices, detail self-validating experimental protocols, and present a framework for the rational design and biological evaluation of new pyrazole-based therapeutic agents.
The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring is more than a mere structural component; its unique electronic properties and steric versatility make it an ideal foundation for drug design.[3] The two nitrogen atoms offer sites for hydrogen bonding and coordination, while the carbon atoms at positions 3, 4, and 5 allow for a wide array of substitutions to fine-tune pharmacological properties.[7] This adaptability has led to the development of pyrazole derivatives with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[8][9][10] The success of drugs like sildenafil and ibrutinib underscores the power of this scaffold to yield highly effective and specific therapeutic agents.[5]
Rational Design and Synthetic Blueprint
The journey to a novel pyrazole compound begins not in the flask, but with a strategic design process. Modern drug discovery leverages computational tools alongside established medicinal chemistry principles to design molecules with a higher probability of success.
Causality in Molecular Design: Beyond Trial and Error
-
Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of rational design. By systematically modifying the substituents on the pyrazole ring and observing the effect on biological activity, chemists can build a predictive model. For instance, SAR studies on pyrazole-based kinase inhibitors might reveal that a bulky hydrophobic group at the N1 position enhances binding to a specific pocket in the enzyme's active site.[10]
-
Pharmacophore Mapping & Molecular Docking: These computational techniques allow scientists to visualize the three-dimensional interaction between a potential drug and its biological target.[3] By identifying the key features (pharmacophore) required for binding, such as hydrogen bond donors/acceptors and hydrophobic centers, novel pyrazole structures can be designed in silico to perfectly complement the target's binding site. This approach was instrumental in developing pyrazole-based COX-2 inhibitors.[11]
The Synthetic Arsenal: Constructing the Pyrazole Core
The synthesis of the pyrazole ring is a well-established field, yet new, more efficient, and environmentally friendly methods are continually being developed.[12][13] The choice of synthetic route is critical and is dictated by the desired substitution pattern, scalability, and required starting materials.
Key Synthetic Strategies:
The most fundamental and widely used approach involves the cyclocondensation of a binucleophile, typically hydrazine or its derivatives, with a 1,3-dielectrophilic precursor.[12][14]
-
Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls): This classical method involves the reaction of a 1,3-dicarbonyl compound (like acetylacetone) with a hydrazine. The reaction's causality lies in the sequential nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. While robust, a key challenge can be controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines, often leading to a mixture of isomers.[12]
-
From α,β-Unsaturated Carbonyls: Another common pathway uses α,β-unsaturated aldehydes or ketones. The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and elimination.[12][14][15]
-
Multi-Component Reactions (MCRs): Modern synthetic chemistry favors efficiency and sustainability. MCRs allow for the construction of complex, highly substituted pyrazoles in a single step from three or more starting materials.[13][16][17] These one-pot syntheses reduce waste and save time, making them ideal for building libraries of compounds for high-throughput screening.[17]
Table 1: Comparison of Common Pyrazole Synthetic Methodologies
| Synthetic Method | Precursors | Key Advantages | Key Considerations |
| Knorr Synthesis | 1,3-Dicarbonyl compounds + Hydrazines | High yields, readily available starting materials.[12] | Potential for regioisomeric mixtures with unsymmetrical precursors.[12] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehydes/ketones + Hydrazines | Good control over substitution patterns.[14] | Starting materials may be less accessible. |
| 1,3-Dipolar Cycloaddition | Diazo compounds + Alkynes | Access to unique substitution patterns.[14] | Requires specialized reagents (diazo compounds). |
| Multi-Component Reactions | Aldehydes, β-ketoesters, malononitrile, hydrazines | High efficiency, atom economy, rapid library synthesis.[13][17] | Reaction optimization can be complex. |
Experimental Protocol: A Self-Validating Workflow
The following section provides a detailed, step-by-step methodology for a representative synthesis and subsequent screening of a novel pyrazole compound. This protocol is designed as a self-validating system, with integrated checkpoints for characterization and purity assessment.
Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol details a one-pot, three-component synthesis, a modern and efficient approach.[12]
Objective: To synthesize 5-methyl-1,3-diphenyl-4-((p-tolyl)diazenyl)-1H-pyrazole.
Materials:
-
(E)-1-phenyl-2-((p-tolyl)diazenyl)butane-1,3-dione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (recrystallization solvent)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (E)-1-phenyl-2-((p-tolyl)diazenyl)butane-1,3-dione (1.0 g, 1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the solid is fully dissolved. To this solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Purification (Self-Validation Step 1): Recrystallize the crude product from hot ethanol to obtain pure crystals. The formation of well-defined crystals is an initial indicator of purity.
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at 50°C overnight. Record the final mass and calculate the percentage yield.
Characterization and Purity Assessment (Self-Validation Step 2)
It is imperative to confirm the structure and purity of the synthesized compound.
-
Melting Point: Determine the melting point of the purified product. A sharp melting range is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Verify the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound, confirming the molecular formula.[18]
-
-
High-Performance Liquid Chromatography (HPLC): Quantify the purity of the final compound (ideally >95% for biological screening).
In Vitro Biological Screening: Anticancer Activity
Objective: To assess the cytotoxic effect of the novel pyrazole compound on a human cancer cell line (e.g., HepG2, a liver cancer cell line).[18]
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compound in DMSO and then dilute further in cell culture media. Add the compound solutions to the wells, ensuring a final DMSO concentration below 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assay (e.g., MTT Assay): Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis (Self-Validation Step 3): Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). A dose-dependent decrease in viability validates the compound's cytotoxic activity.[6][18]
Visualization of Key Processes
Diagrams are essential for conceptualizing complex workflows and molecular interactions.
Caption: A validated workflow for novel pyrazole discovery.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. chim.it [chim.it]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pjps.pk [pjps.pk]
A Comprehensive Technical Guide to 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed overview of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole, a halogenated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This document elucidates its chemical identity, including its CAS number and a discussion on its IUPAC nomenclature, and explores the general synthetic strategies and spectroscopic characteristics typical for this class of compounds. Furthermore, it delves into the broad spectrum of biological activities associated with substituted pyrazoles, highlighting their potential as a privileged scaffold in the development of novel therapeutic agents. Safety and handling protocols are also addressed to ensure responsible laboratory practice. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Chemical Identity and Nomenclature
The compound at the core of this guide is a disubstituted pyrazole with the molecular formula C₉H₆BrClN₂.
CAS Number
The Chemical Abstracts Service (CAS) registry number for this compound is 149739-38-8 .[1] This identifier is crucial for unambiguous identification in chemical databases and literature.
IUPAC Name and Tautomerism
The systematic IUPAC name for this compound is This compound .
It is important to address a potential point of ambiguity in the nomenclature of 1H-pyrazoles. Due to annular prototropic tautomerism, the hydrogen atom on the nitrogen can reside on either of the two nitrogen atoms. This means that this compound can exist in equilibrium with its tautomer, 4-Bromo-5-(3-chlorophenyl)-1H-pyrazole.[2][3][4] In the absence of a substituent on a ring nitrogen, these two forms are generally considered to be the same compound, and both names may be encountered in the literature. For the purpose of this guide, we will adhere to the "3-substituted" nomenclature as provided in the topic, while acknowledging the inherent tautomerism.
Diagram 1: Tautomerism of this compound
Caption: Annular tautomerism of the pyrazole ring.
Physicochemical Properties
| Property | Expected Value/Characteristic | Rationale |
| Molecular Weight | 257.51 g/mol | Calculated from the molecular formula C₉H₆BrClN₂. |
| Appearance | White to off-white solid | Many similar substituted pyrazoles are crystalline solids at room temperature. |
| Melting Point | Expected to be in the range of 100-200 °C | The presence of aromatic rings and halogen atoms generally leads to a higher melting point due to increased intermolecular forces. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic nature and the presence of halogens decrease water solubility, while the heterocyclic ring allows for some polarity and solubility in organic solvents. |
| Stability | Generally stable under standard laboratory conditions. | Pyrazole rings are aromatic and thus possess a degree of stability. However, exposure to strong oxidizing or reducing agents should be avoided. |
Synthesis Strategies
The synthesis of 3,4-disubstituted pyrazoles can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative, followed by halogenation.
General Synthesis Workflow
A plausible synthetic pathway for this compound is outlined below. This represents a general strategy, and optimization of reaction conditions would be necessary.
Diagram 2: General Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(3-chlorophenyl)-3-aryl-prop-2-en-1-one (Chalcone derivative)
-
To a stirred solution of 3-chlorobenzaldehyde and an appropriate acetophenone derivative in ethanol, a solution of sodium hydroxide in water is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone.
Step 2: Synthesis of 3-(3-chlorophenyl)-1H-pyrazole
-
The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
After cooling, the product is isolated by filtration or extraction and purified by recrystallization.
Step 3: Bromination to this compound
-
The 3-(3-chlorophenyl)-1H-pyrazole is dissolved in a suitable solvent like chloroform or acetic acid.
-
A brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, is added portion-wise while stirring.[5]
-
The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[5]
Spectroscopic Characterization
¹H NMR Spectroscopy
-
Aromatic Protons (3-chlorophenyl group): A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the chlorophenyl ring.
-
Pyrazole Ring Proton (C5-H): A singlet is expected for the proton at the C5 position of the pyrazole ring, likely in the range of δ 7.5-8.5 ppm.
-
Pyrazole N-H Proton: A broad singlet is expected for the N-H proton, which may appear over a wide chemical shift range (δ 10-14 ppm) and can be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons (3-chlorophenyl group): Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.
-
Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The C3 and C5 carbons will appear at lower field (δ 130-150 ppm) compared to the C4 carbon, which is attached to the bromine atom and will likely be found at a higher field (δ 90-110 ppm).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-H Aromatic Stretching: Absorptions just above 3000 cm⁻¹.
-
C-Br and C-Cl Stretching: These will appear in the fingerprint region at lower wavenumbers.
Biological Significance and Applications
While the specific biological activity of this compound has not been extensively reported, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug development.
Potential Therapeutic Applications
Substituted pyrazoles have been investigated for a multitude of therapeutic applications, including:
-
Anti-inflammatory agents: Some pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways.[6]
-
Anticancer agents: The pyrazole nucleus is a key component in several compounds with demonstrated anticancer activity.[7][8]
-
Antimicrobial agents: Numerous pyrazole derivatives have shown promising antibacterial and antifungal properties.[9]
-
Antiviral agents: The pyrazole scaffold has been explored for the development of antiviral drugs.
-
Central Nervous System (CNS) active agents: Certain pyrazoles have shown potential as antidepressant and anxiolytic agents.[7]
The presence of the bromo and chloro substituents on this compound provides handles for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
Safety and Handling
As specific safety data for this compound is not available, general precautions for handling halogenated aromatic and heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention.
Conclusion
This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure, characterized by the versatile pyrazole core and halogen substituents, offers numerous possibilities for chemical diversification. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the established chemistry and biological significance of the pyrazole class of compounds. Further research into the synthesis, characterization, and biological evaluation of this specific molecule is warranted to fully explore its potential in drug discovery and development.
References
- 1. 149739-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 5. scielo.org.mx [scielo.org.mx]
- 6. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs-Recent Syntheses and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. rsc.org [rsc.org]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole. This versatile heterocyclic compound serves as a pivotal scaffold for the synthesis of compound libraries targeting a range of pharmacologically relevant proteins, particularly protein kinases. We present detailed, field-proven protocols for its synthesis and subsequent derivatization via N-alkylation and palladium-catalyzed cross-coupling reactions. Furthermore, we discuss the rationale behind its design, potential biological targets informed by the literature on structurally related molecules, and provide workflows for the efficient generation of novel chemical entities.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to form critical hydrogen bond interactions with biological targets.[2]
The subject of this guide, this compound, is a strategically designed intermediate for library synthesis. Its key structural features offer distinct advantages for drug discovery programs:
-
3-(3-chlorophenyl) Group: This moiety provides a significant lipophilic contribution and can engage in various binding interactions within a protein's active site, including van der Waals and potential halogen bonding. Its presence is common in many kinase inhibitors.[1]
-
4-Bromo Substituent: The bromine atom at the C4 position is a superb synthetic handle. It minimally impacts the overall electronics of the pyrazole core while providing a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to explore the surrounding chemical space.[3]
-
Pyrazole N-H: The acidic proton on the pyrazole nitrogen (N1) provides a crucial point for hydrogen bonding with protein residues (e.g., the hinge region of kinases). It also serves as a reactive site for N-alkylation or N-arylation, allowing for modulation of physicochemical properties and exploration of additional binding pockets.[4][5]
This guide will treat this compound not as an end product, but as a foundational building block for the rapid generation of diverse and potent bioactive molecules.
Synthesis of the Core Scaffold
The synthesis of this compound is most efficiently achieved via a two-step sequence: a Claisen condensation to form the 1,3-diketone precursor, followed by cyclization with hydrazine and subsequent bromination.
Workflow for Synthesis
Caption: Two-step synthesis of the target scaffold.
Protocol 2.1: Synthesis of 1-(3-chlorophenyl)-3-phenylpropan-1,3-dione
Rationale: This Claisen condensation reaction forms the carbon backbone required for pyrazole synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the α-carbon of 3'-chloroacetophenone to generate an enolate, which then attacks the electrophilic carbonyl of ethyl benzoate. Anhydrous THF is used as the solvent to prevent quenching of the base and enolate.
-
Materials:
-
3'-Chloroacetophenone
-
Ethyl Benzoate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 eq).
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3'-chloroacetophenone (1.0 eq) in anhydrous THF to the NaH suspension dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add ethyl benzoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and maintain for 4-6 hours, monitoring by TLC until the starting acetophenone is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Protocol 2.2: Synthesis of this compound
Rationale: The 1,3-diketone is cyclized with hydrazine hydrate in a condensation reaction to form the pyrazole ring. The subsequent bromination is achieved using N-Bromosuccinimide (NBS), an electrophilic bromine source. The C4 position of the pyrazole is electron-rich and thus highly susceptible to electrophilic aromatic substitution.[6][7] DMSO is an effective solvent for this transformation.[6]
-
Materials:
-
1-(3-chlorophenyl)-3-phenylpropan-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the 1-(3-chlorophenyl)-3-phenylpropan-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the ethanol under reduced pressure. The crude 3-(3-chlorophenyl)-1H-pyrazole can often be carried forward without extensive purification.
-
Dissolve the crude pyrazole in DMSO.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Application in Library Synthesis: Derivatization Protocols
The true utility of this compound lies in its capacity for rapid and efficient diversification at two key positions: the pyrazole nitrogen (N1) and the bromo-substituted carbon (C4).
Protocol 3.1: N-Alkylation of the Pyrazole Core
Rationale: Functionalization at the N1 position is crucial for modulating properties like solubility, cell permeability, and metabolic stability. Furthermore, introducing substituents at this position can allow for new interactions with the target protein. A standard Williamson ether synthesis-type reaction using an alkyl halide and a mild base is effective.[4][8]
Caption: General workflow for N-alkylation.
-
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water, Ethyl Acetate, Brine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction to 60-80 °C and stir for 2-16 hours, monitoring by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (3x) to remove residual DMF, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent and purify the product by column chromatography.
-
Protocol 3.2: Suzuki-Miyaura Cross-Coupling at the C4-Position
Rationale: The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in modern medicinal chemistry due to its broad functional group tolerance and reliable conditions.[2] This reaction enables the coupling of the C4-bromo position with a wide variety of aryl or heteroaryl boronic acids, dramatically expanding the structural diversity of the scaffold. A standard palladium catalyst like Pd(PPh₃)₄ is often effective.
Caption: General workflow for Suzuki-Miyaura coupling.
-
Materials:
-
This compound (or its N-alkylated derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a flask suitable for inert atmosphere chemistry, combine the pyrazole starting material (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) and degas for another 5 minutes.
-
Heat the reaction to 90-100 °C under a nitrogen or argon atmosphere for 4-12 hours, monitoring by LC-MS.
-
After completion, cool the reaction mixture and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography to yield the desired 4-aryl-pyrazole.
-
Potential Biological Targets & Therapeutic Areas
The pyrazole scaffold is a cornerstone of kinase inhibitor design.[2] The 3-aryl-pyrazole motif, in particular, is frequently found in inhibitors that target the ATP-binding site. The N1-H can act as a hydrogen bond donor to the kinase hinge region, while the C3-aryl group occupies a hydrophobic pocket. Derivatives of this compound are therefore prime candidates for screening against various protein kinase families implicated in oncology, inflammation, and neurodegenerative disorders.
| Potential Kinase Target Family | Rationale and Key Examples | Therapeutic Area |
| MAP Kinases (e.g., p38α) | The diaryl pyrazole scaffold is a classic template for p38 inhibitors. These inhibitors often function by stabilizing the DFG-out (inactive) conformation of the kinase.[8][9] | Inflammation (e.g., Rheumatoid Arthritis), COPD |
| Cyclin-Dependent Kinases (CDKs) | Pyrazole-based compounds have been developed as potent inhibitors of various CDKs, which are critical regulators of the cell cycle.[2][10] | Oncology |
| Akt/PKB Kinases | N-(4-chlorophenyl) substituted pyrazole derivatives have shown inhibitory activity against Akt2, a key node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[11] | Oncology (e.g., Glioblastoma) |
| Aurora Kinases | Pyrazolyl benzimidazole derivatives have demonstrated potent inhibition of Aurora A and B kinases, which are essential for mitotic progression.[2] | Oncology |
| Fibroblast Growth Factor Receptor (FGFR) | Pyrazole-containing structures are known to bind to the DFG-in conformation of FGFRs, which are implicated in various cancers.[2] | Oncology |
| c-Met Kinase | Pyrazolopyridine derivatives have been designed as inhibitors of c-Met, a receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[12] | Oncology |
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry. Its synthesis is straightforward, and its dual points of reactivity at the N1 and C4 positions provide an efficient platform for generating large, diverse compound libraries. The protocols outlined in this document are robust and scalable, enabling researchers to rapidly access novel chemical matter. Given the prevalence of the substituted pyrazole scaffold in clinically relevant kinase inhibitors, derivatives of this compound are highly promising for discovery programs in oncology and inflammatory diseases.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of inhibitors for a wide range of biological targets, particularly protein kinases.[2] Dysregulation of kinases is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus for drug development.[2][3] Pyrazole-based molecules have shown remarkable success, with several compounds entering clinical trials and receiving regulatory approval.[1]
High-Throughput Screening (HTS) is an indispensable tool in the discovery of novel pyrazole-based drug candidates.[4] HTS allows for the rapid and automated testing of vast compound libraries against specific biological targets, enabling the identification of "hits" that can be further optimized into lead compounds.[4][5] The success of any HTS campaign hinges on the development of robust, reproducible, and sensitive assays that can accurately distinguish true hits from experimental noise.[5]
This guide provides an in-depth exploration of key HTS assays relevant to the screening of pyrazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and field-proven insights to ensure experimental success. We will delve into both biochemical and cell-based assay formats, followed by essential hit validation techniques.
Part A: Biochemical Assays - Interrogating the Target Directly
Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[6] This approach is fundamental for confirming direct binding and quantifying inhibitory potency, providing clean, mechanistic data devoid of cellular complexities.[6]
Featured Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Principle: HTRF® is a versatile Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology ideal for screening kinase inhibitors.[3][7] The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[8] This homogeneous "add-and-read" format is highly amenable to automation and miniaturization.[7][8]
Experimental Workflow:
Caption: High-level workflow for an HTRF kinase inhibition assay.
Detailed Protocol:
-
Materials:
-
Kinase enzyme of interest
-
Biotinylated kinase substrate (specific to the kinase)
-
ATP
-
Test pyrazole compounds dissolved in 100% DMSO
-
HTRF® KinEASE™ kit (or equivalent TR-FRET reagents)[8]
-
Assay buffer (optimized for the kinase)
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
-
-
Procedure (384-well format):
-
Compound Plating: Prepare serial dilutions of the pyrazole compounds in DMSO. Dispense 0.5 µL of diluted compound, positive control inhibitor, or DMSO (negative control) into the appropriate wells of a 384-well plate.[7]
-
Enzyme Addition: Dilute the kinase enzyme to the desired concentration in assay buffer. Add 5.5 µL of the enzyme solution to all wells.[7]
-
Pre-incubation: Seal the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[7]
-
Reaction Initiation: Prepare a mixture of the biotinylated substrate and ATP in assay buffer. Initiate the kinase reaction by adding 4 µL of this mixture to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to sensitively detect ATP-competitive inhibitors.[2]
-
Enzymatic Reaction: Seal the plate and incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]
-
Reaction Termination and Detection: Prepare the detection reagent mix containing the Europium-cryptate labeled antibody and Streptavidin-XL665 in detection buffer (which includes EDTA to stop the reaction). Add 10 µL of this mix to each well.[9]
-
Detection Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis and Quality Control:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control inhibitor) controls.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Assay Quality: Calculate the Z'-factor to assess the quality and robustness of the assay.[10][11] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][13]
Part B: Cell-Based Assays - Probing in a Physiological Context
Cell-based assays are crucial for confirming that a compound's activity translates to a cellular environment, accounting for factors like cell permeability, metabolism, and engagement with the target in its native state.[6][14]
Featured Protocol 2: Dual-Luciferase® Reporter Assay for Pathway Modulation
Principle: Reporter gene assays are powerful tools for monitoring the activity of a specific signaling pathway.[15] This assay uses two different luciferases: a primary reporter (e.g., Firefly luciferase) and a control reporter (e.g., Renilla luciferase).[16] The expression of the Firefly luciferase is driven by a promoter containing response elements for the signaling pathway of interest. An increase or decrease in its activity reflects the modulation of the pathway by a test compound. The Renilla luciferase is driven by a constitutive promoter and serves to normalize for variations in cell number and transfection efficiency.[15][17]
Experimental Workflow:
Caption: Workflow for a dual-luciferase reporter assay.
Detailed Protocol:
-
Materials:
-
Mammalian cell line suitable for the pathway being studied.
-
Firefly luciferase reporter plasmid and Renilla luciferase control plasmid.
-
Transfection reagent.
-
Complete cell culture medium.
-
Pyrazole test compounds.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer with injectors.
-
-
Procedure (96-well format):
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Firefly and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.[15]
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the reporter genes.[15]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyrazole compounds. Include appropriate vehicle (DMSO) and pathway activator/inhibitor controls.
-
Stimulation: Incubate for a period sufficient to induce a robust pathway response (e.g., 6-24 hours).
-
Cell Lysis: Discard the culture medium and wash the cells once with PBS. Add 20 µL of 1x Passive Lysis Buffer to each well.[16] Incubate for 15 minutes at room temperature with gentle shaking.
-
Firefly Measurement: Place the plate in the luminometer. Program the instrument to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the resulting luminescence (Luminescence 1).[16]
-
Renilla Measurement: Program the instrument to then inject 100 µL of Stop & Glo® Reagent. This quenches the firefly reaction and initiates the Renilla reaction. Measure the resulting luminescence (Luminescence 2).[16]
-
Data Analysis and Interpretation:
-
Calculate the reporter activity ratio for each well: Luminescence 1 / Luminescence 2.
-
Normalize the data to the vehicle control to determine the fold change or percent activity.
-
Plot the normalized data against the compound concentration and fit to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.
Part C: Secondary & Orthogonal Assays - Ensuring Hit Validity
Primary HTS can yield false positives.[18] Orthogonal validation using distinct and independent assays is critical to confirm that the biological activity is genuine and target-specific.[6]
Featured Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: CETSA® is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell.[19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][21] In a CETSA experiment, cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or AlphaScreen®. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.[19][22]
Experimental Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol (Western Blot Detection):
-
Materials:
-
Cultured cells expressing the target protein.
-
Pyrazole test compound and vehicle (DMSO).
-
PBS.
-
PCR tubes.
-
Thermal cycler.
-
Lysis buffer with protease inhibitors.
-
Apparatus for SDS-PAGE and Western blotting.
-
Primary antibody specific to the target protein.
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the pyrazole compound or vehicle at a desired concentration for 1-2 hours.[20]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[20]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[22]
-
Clarification: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).[22]
-
Quantification: Carefully collect the supernatant. Quantify the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a target-specific antibody.
-
Analysis: Densitometry is used to quantify the band intensity at each temperature for both the compound-treated and vehicle-treated samples. Plot the band intensity against temperature to generate melting curves. A shift in the melting temperature (ΔTm) indicates target engagement.[1]
-
Featured Protocol 4: Resazurin-Based Cell Viability Assay
Principle: It is essential to determine if the observed effect in a cell-based assay is due to specific pathway modulation or simply because the compound is cytotoxic. The resazurin assay is a common method to assess cell viability.[23][24] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[25][26] The fluorescent signal is directly proportional to the number of living cells.[24]
Detailed Protocol (96-well format):
-
Materials:
-
Cells of interest.
-
Complete culture medium.
-
Pyrazole test compounds.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized).[25]
-
Opaque-walled 96-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Plating & Treatment: Seed cells in an opaque-walled 96-well plate and allow them to attach overnight. Treat cells with a serial dilution of the pyrazole compound for the desired exposure time (e.g., 24, 48, or 72 hours).[25]
-
Reagent Addition: Add resazurin solution to each well, typically 10-20% of the culture volume (e.g., 20 µL for a 100 µL culture).[25]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[25][26] Incubation time may need optimization depending on the cell type's metabolic rate.[24]
-
Measurement: Record the fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[25]
-
Analysis: After background subtraction, calculate the percent viability relative to the vehicle-treated control cells. Plot the results to determine the CC50 (50% cytotoxic concentration).
-
Data Summary and Troubleshooting
Table 1: Summary of Assay Readouts and Interpretation
| Assay Type | Key Protocol | Primary Readout | Interpretation |
| Biochemical | HTRF® Kinase Assay | IC50 (nM or µM) | Potency of direct target inhibition. |
| Cell-Based | Dual-Luciferase® Reporter | EC50 / IC50 (µM) | Potency of pathway modulation in a cellular context. |
| Target Engagement | Cellular Thermal Shift Assay | ΔTm (°C) | Direct evidence of compound binding to the target in cells. |
| Cytotoxicity | Resazurin Assay | CC50 (µM) | Concentration at which the compound reduces cell viability by 50%. |
Table 2: Common HTS Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in controls- Low signal-to-background ratio | - Optimize reagent concentrations (enzyme, substrate, ATP).- Check for pipetting errors; consider automation.[18]- Increase incubation times. |
| High False Positive Rate | - Compound autofluorescence/quenching- Compound aggregation- Non-specific reactivity | - Run a counterscreen without the target enzyme.- Add non-ionic detergent (e.g., Triton X-100) to assay buffer.- Use orthogonal assays (e.g., CETSA) to confirm hits.[27] |
| Poor Correlation between Biochemical and Cell-Based Assays | - Low cell permeability of the compound- Compound efflux from cells- Compound metabolism | - Assess compound physicochemical properties (e.g., logP).- Use cell lines with varying efflux pump expression.- Perform metabolite identification studies. |
| Edge Effects on Plates | - Uneven temperature or evaporation | - Use a plate incubator with good humidity control.- Avoid using the outer wells of the plate for samples.- Normalize data to local controls on the plate.[28] |
Conclusion
The successful discovery of novel pyrazole-based therapeutics relies on a well-designed and rigorously executed HTS campaign. This guide provides a strategic framework, moving from direct target interrogation with biochemical assays like HTRF, to assessing functional outcomes in a physiological context with cell-based reporter assays. Crucially, it emphasizes the necessity of orthogonal hit validation through techniques such as CETSA and cytotoxicity profiling to eliminate artifacts and build confidence in screening hits. By integrating these detailed protocols and understanding the causality behind each experimental step, researchers can navigate the complexities of HTS and more effectively identify promising pyrazole compounds for the drug development pipeline.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. assay.dev [assay.dev]
- 14. benchchem.com [benchchem.com]
- 15. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. dispendix.com [dispendix.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labbox.es [labbox.es]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. tribioscience.com [tribioscience.com]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
Topic: Quantitative Analysis of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole using Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative determination of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic intermediate development. We present a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. The narrative explains the causal logic behind chromatographic condition selection, from mobile phase composition to stationary phase chemistry. The protocol is designed as a self-validating system, with all performance characteristics benchmarked against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This ensures the generation of reliable, accurate, and reproducible data suitable for quality control, stability testing, and research applications.
Introduction and Scientific Rationale
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a foundational scaffold in numerous pharmacologically active agents, exhibiting a wide range of biological activities.[3][4] The presence of halogen substituents (bromo and chloro) on the pyrazole and phenyl rings, respectively, provides key reactive sites for further molecular elaboration through cross-coupling reactions, making this compound a valuable intermediate in drug discovery pipelines.[5]
Accurate and precise quantification of this intermediate is paramount for several reasons:
-
Process Chemistry: To determine the yield and purity of the compound during synthesis and optimize reaction conditions.
-
Quality Control: To ensure the identity and purity of starting materials before their use in downstream applications, thereby guaranteeing the quality of the final active pharmaceutical ingredient (API).
-
Stability Studies: To assess the degradation of the compound under various stress conditions, which is a critical component of regulatory submissions.
This application note details an RP-HPLC method, chosen for its specificity, robustness, and widespread availability in analytical laboratories. The scientific principle hinges on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The method's validation is framed within the ICH Q2(R2) guidelines to establish its fitness for purpose.[6][7]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is critical for rational method development.
-
Structure:

-
Molecular Formula: C₉H₆BrClN₂
-
Molecular Weight: 257.52 g/mol
-
Predicted Solubility: Based on its structure, the compound is expected to be sparingly soluble in water but readily soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). This property directly informs the choice of diluent for sample and standard preparation.
-
UV Absorbance: The presence of conjugated aromatic systems (phenyl and pyrazole rings) imparts strong UV chromophores, making UV-Vis spectrophotometric detection a highly suitable and sensitive choice.
Principle of the Analytical Method: RP-HPLC-UV
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen technique. The separation is achieved on a hydrophobic stationary phase (typically octadecylsilyl, C18-bonded silica) with a more polar mobile phase.
Causality of Method Choices:
-
Stationary Phase (C18): The nonpolar nature of the C18 alkyl chains provides strong hydrophobic interactions with the aromatic rings of the analyte, leading to effective retention and separation from more polar impurities.
-
Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient elution using acetonitrile and water allows for fine-tuning of the solvent strength. This ensures that the analyte is eluted with a good peak shape and that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved. The addition of 0.1% formic acid serves two purposes:
-
It maintains a consistent, slightly acidic pH, which suppresses the potential ionization of the pyrazole ring's nitrogen atoms, leading to sharper, more symmetrical peaks and improved reproducibility of retention times.
-
It ensures compatibility with mass spectrometry (MS), should a transfer to LC-MS for peak identification or higher sensitivity be required.[8]
-
-
UV Detection: A photodiode array (PDA) detector is recommended to monitor the analyte's absorbance across a range of wavelengths, allowing for the determination of the absorbance maximum (λ-max) for optimal sensitivity and for peak purity analysis. Based on analogous structures, a primary monitoring wavelength of 254 nm is a logical starting point.
Method Validation Strategy: Adherence to ICH Q2(R2)
To ensure the method is trustworthy and fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[2][9] The objective is to demonstrate that the analytical procedure consistently produces results that are accurate and reliable.
The logical workflow for method validation is as follows:
Caption: Logical workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Detailed Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Reference Standard: this compound, purity ≥ 99.0%.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥ 99% purity).
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent resolution and efficiency for small molecules of intermediate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Aqueous phase; acid ensures consistent analyte protonation for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Organic modifier; provides elution strength. |
| Gradient Program | Time (min) | %B |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion while providing sufficient mass on-column. |
| Detection | PDA Detector, 254 nm for quantification, scan range 210-400 nm | 254 nm is a common wavelength for aromatic compounds. The full scan allows for peak purity assessment. |
| Run Time | 15 minutes | Sufficient time for analyte elution and column re-equilibration. |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to about 25 mg of the analyte into a 25 mL volumetric flask. Add ~20 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before starting any validation or sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[9] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Validation Protocol Workflow
The following diagram outlines the experimental steps for validating the analytical method.
Caption: Experimental workflow for key validation parameters of the HPLC method.
Expected Results and Data Presentation
The validation experiments should yield data confirming the method's suitability. The results should be tabulated for clarity and easy interpretation.
Table 1: System Suitability and Specificity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | ≥ 2000 |
| % RSD of Peak Area (n=5) | 0.5% | ≤ 2.0% |
| Specificity | No interference at the analyte retention time from diluent or placebo. | Confirmed |
Table 2: Linearity, Accuracy, and Precision Summary
| Validation Parameter | Expected Result | Acceptance Criteria |
|---|---|---|
| Linearity | ||
| Range | 50 - 150 µg/mL | As required |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | ||
| 80% Level | 98.0 - 102.0% | 98.0 - 102.0% |
| 100% Level | 98.0 - 102.0% | 98.0 - 102.0% |
| 120% Level | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% | ≤ 2.0% |
Table 3: Sensitivity and Robustness
| Validation Parameter | Expected Result | Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | ~0.1 µg/mL (S/N ≥ 3) | Report |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL (S/N ≥ 10) | %RSD ≤ 10% |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min) or column temp (±2 °C). | %RSD of results remains within acceptable limits. |
Conclusion
The RP-HPLC-UV method detailed in this application note provides a specific, linear, accurate, precise, and robust system for the quantification of this compound. The methodology is grounded in fundamental chromatographic principles and validated against the internationally recognized ICH Q2(R2) guidelines.[1][6] This ensures its suitability for routine use in quality control laboratories and research settings, providing trustworthy data to support drug development and manufacturing processes.
References
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. mdpi.com [mdpi.com]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. 4-Bromo-3-methyl-1H-pyrazole | SIELC Technologies [sielc.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Use of Pyrazole Derivatives as Chemical Probes
Introduction: The Pyrazole Scaffold as a Privileged Motif in Chemical Biology
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold[1][2][3][4]. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties[2][4][5][6].
The synthetic tractability of the pyrazole core allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties[2][3]. This versatility makes pyrazole derivatives ideal candidates for development as chemical probes—small molecules designed to selectively interact with a specific protein target, thereby enabling the interrogation of its biological function[7][8]. This guide provides a comprehensive overview of the principles and protocols for utilizing pyrazole derivatives as chemical probes, using the hypothetical compound 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole as an illustrative example.
I. Designing and Synthesizing a Pyrazole-Based Chemical Probe
The journey of a chemical probe begins with its rational design and synthesis. The goal is to create a molecule that not only potently and selectively engages its target but also possesses features that facilitate its use in various experimental settings.
A. Core Principles of Probe Design
A high-quality chemical probe should meet several key criteria[8][9]:
-
Potency: The probe should interact with its target at a low concentration (typically nanomolar to low micromolar) to minimize off-target effects.
-
Selectivity: The probe should exhibit high selectivity for its intended target over other related proteins.
-
Cellular Activity: The probe must be able to penetrate cell membranes and engage its target in a cellular context.
-
Defined Mechanism of Action: The mode of interaction with the target (e.g., competitive, non-competitive, covalent) should be well-characterized.
For our hypothetical probe, This compound , the substituents on the pyrazole core would be systematically varied to optimize these properties. The 3-chlorophenyl group might confer specific interactions within a binding pocket, while the 4-bromo position offers a site for further chemical modification.
B. The Crucial Role of a Negative Control
A critical component of any chemical probe experiment is the use of a negative control[7][8]. This is a close structural analog of the probe that is inactive against the target of interest. By comparing the effects of the active probe and the inactive control, researchers can confidently attribute any observed biological phenotype to the modulation of the intended target.
For This compound , a negative control could be designed by, for example, altering the substitution pattern in a way that is predicted to disrupt a key binding interaction without significantly changing the molecule's overall physicochemical properties.
C. Synthetic Strategies for Functionalization
The synthesis of pyrazole derivatives is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine[3][10][11]. The bromine atom on our example probe is particularly useful as it can serve as a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira)[11]. This allows for the attachment of:
-
Affinity tags (e.g., biotin): For use in pull-down experiments to identify binding partners.
-
Reporter tags (e.g., fluorophores): For cellular imaging studies to determine subcellular localization.
-
Reactive groups (e.g., photoaffinity labels): For covalently capturing the target protein.
II. Target Identification and Validation
A primary application of a novel chemical probe is to identify its molecular target(s) within the complex environment of the cell. Several powerful techniques can be employed for this purpose.
A. Affinity-Based Target Identification
This method, also known as "chemical proteomics" or "pull-down," involves immobilizing the chemical probe on a solid support to "fish out" its binding partners from a cell lysate[12][13].
Protocol 1: Biotin-Streptavidin Affinity Pull-Down
-
Probe Synthesis: Synthesize a biotinylated version of the pyrazole probe (e.g., by coupling biotin-PEG-amine to the 4-bromo position of our example compound via a suitable linker). Also, synthesize a biotinylated negative control.
-
Cell Lysis: Culture cells of interest and lyse them in a non-denaturing buffer to preserve protein-protein interactions.
-
Incubation: Incubate the cell lysate with streptavidin-coated magnetic beads that have been pre-incubated with either the biotinylated probe or the biotinylated negative control.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the active probe pull-down compared to the negative control are considered potential binding partners.
Workflow for Affinity-Based Target ID
Caption: Workflow for identifying protein targets using an affinity-based pull-down assay.
B. Target Validation: Confirming the Interaction
Once potential targets are identified, it is crucial to validate the interaction using orthogonal methods.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating the sample to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve in the presence of the probe indicates direct binding.
-
Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knock down the expression of the putative target protein should render the cells less sensitive to the chemical probe if it is a true target.
-
In Vitro Binding Assays: If the target protein can be purified, direct binding can be confirmed using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
III. Elucidating Biological Function with Cell-Based Assays
With a validated target in hand, the pyrazole probe can be used to explore the biological consequences of modulating that target's function. Cell-based assays are indispensable for this purpose, providing insights in a physiologically relevant context[14][15].
A. Assessing Cellular Phenotypes
Given the known activities of pyrazole derivatives, a logical starting point is to investigate effects on cell viability, proliferation, and apoptosis[6][16].
Table 1: Common Cell-Based Assays for Phenotypic Screening
| Assay Type | Principle | Typical Readout |
| Cell Viability | ||
| MTT/XTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product. | Absorbance |
| CellTiter-Glo® | Quantifies ATP levels as an indicator of metabolically active cells. | Luminescence |
| Cytotoxicity | ||
| LDH Release Assay | Measures the release of lactate dehydrogenase from cells with damaged plasma membranes. | Absorbance |
| Apoptosis | ||
| Caspase-Glo® 3/7 Assay | Measures the activity of executioner caspases, which are key mediators of apoptosis. | Luminescence |
| Annexin V Staining | Detects the externalization of phosphatidylserine, an early marker of apoptosis, using a fluorescent probe. | Fluorescence (Microscopy/FACS) |
Protocol 2: General Protocol for Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole probe and the negative control. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Signaling Pathway Interrogation
Caption: A simplified diagram illustrating how a chemical probe can be used to dissect a signaling pathway.
B. Target Engagement in a Cellular Context
It is essential to confirm that the probe is engaging its target within the cell at concentrations that elicit the observed phenotype[7].
Protocol 3: Western Blotting for Pathway Analysis
-
Treatment and Lysis: Treat cells with the pyrazole probe at various concentrations and for different durations. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its downstream effectors (e.g., a phospho-specific antibody if the target is a kinase).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the probe on the target's activity and the downstream signaling pathway.
IV. Best Practices and Data Interpretation
-
Dose-Response Relationship: Always perform experiments over a range of concentrations to establish a clear dose-response relationship.
-
Orthogonal Validation: Use multiple, independent assays to confirm a biological finding. For example, if a probe induces apoptosis, confirm this using both a caspase activity assay and Annexin V staining.
-
Control, Control, Control: The importance of appropriate controls, particularly the inactive analog, cannot be overstated. This is the foundation of a rigorous chemical probe experiment.
-
Consider Off-Target Effects: Even selective probes can have off-target effects at high concentrations. It is crucial to correlate the concentration required for target engagement with the concentration that produces the cellular phenotype.
Conclusion
Pyrazole derivatives represent a powerful class of molecules for the development of chemical probes. Their synthetic versatility and broad biological activity provide a rich starting point for creating tools to dissect complex biological processes. By following a rigorous and systematic approach—encompassing rational design, thorough target identification and validation, and careful use in cell-based assays—researchers can leverage pyrazole-based probes to uncover novel biological insights and identify new therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. scielo.org.mx [scielo.org.mx]
- 12. drughunter.com [drughunter.com]
- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Experimental design for in vivo studies with 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
An Application Guide for the Preclinical In Vivo Evaluation of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
Introduction: Unlocking the Therapeutic Potential of Novel Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2][3] The specific substitutions on the pyrazole ring are critical in defining the compound's biological activity and therapeutic potential.[4] This guide focuses on This compound , a novel investigational compound. While specific biological data for this exact molecule is not extensively published, its structure, featuring a halogenated phenyl group, is characteristic of scaffolds designed to interact with biological targets like protein kinases or enzymes involved in inflammatory pathways.[4][5]
This document provides a comprehensive framework for the preclinical in vivo evaluation of this compound. It is designed for researchers, scientists, and drug development professionals to establish a robust, evidence-based understanding of the compound's pharmacokinetic profile, efficacy, and mechanism of action in a living system. We will proceed from foundational pharmacokinetic assessments to the design of robust efficacy studies, emphasizing the causality behind each experimental choice and adhering to the highest ethical standards.
Section 1: Foundational Pharmacokinetic (PK) Profiling in Rodents
A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is a prerequisite for designing meaningful efficacy studies.[6] A pilot pharmacokinetic (PK) study in mice is the critical first step to determine exposure levels, bioavailability, and half-life, which collectively inform the dose and schedule for subsequent in vivo experiments.[6][7]
The "Why": Causality in PK Study Design
The goal is not merely to measure drug concentration, but to understand how the compound behaves over time in the body. This knowledge prevents critical errors in later stages. For example, a compound with a very short half-life might require more frequent dosing or a different route of administration to maintain therapeutic exposure in a multi-day efficacy study. An intravenous (IV) arm is included as a baseline to determine absolute bioavailability, as it ensures 100% of the compound enters circulation.[8][9]
Experimental Workflow: Pilot Pharmacokinetic Study
Caption: Workflow for a pilot pharmacokinetic study in mice.
Protocol 1: Mouse Pharmacokinetic Study
-
Animal Model: Use outbred mice such as CD-1 or inbred strains like C57BL/6 (n=3-4 animals per time point per route).[8]
-
Formulation: Prepare a dosing formulation. A common vehicle for poorly soluble compounds is a mix of Solutol EL, PEG400, and water. Test the formulation for stability and ensure the vehicle itself is well-tolerated by the animals.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points. A typical schedule might be:
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[9]
| Parameter | Description | Example Value |
| Tmax | Time to reach maximum plasma concentration | 1.0 hr (PO) |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL (PO) |
| AUC(0-t) | Area under the concentration-time curve | 6500 hr*ng/mL |
| t1/2 | Elimination half-life | 4.5 hr |
| F% | Bioavailability (PO vs. IV) | 35% |
| Table 1: Key pharmacokinetic parameters to be determined. |
Section 2: In Vivo Efficacy Model Selection
The choice of animal model is a critical decision that directly impacts the translational relevance of the study's findings.[10][11] Based on the broad activities of pyrazole derivatives, we will consider two high-impact therapeutic areas: oncology and inflammation.
Rationale for Model Selection
-
Oncology: Many pyrazole-containing compounds function as kinase inhibitors, a major class of anticancer drugs.[4] Therefore, evaluating this compound in a cancer model is a logical step.
-
Xenograft Models: Involve transplanting human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[12] These are excellent for assessing the direct anti-tumor activity of a compound on human cancer cells. Patient-Derived Xenograft (PDX) models, which use tumor tissue directly from patients, can better mimic the original tumor microenvironment.[13]
-
Syngeneic Models: Involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background.[14] These models are essential for studying immuno-oncology agents, as they possess a complete and functional immune system.[14]
-
-
Inflammation: Pyrazole derivatives include well-known anti-inflammatory drugs like celecoxib.[15]
-
Carrageenan-Induced Paw Edema: This is an acute, well-characterized model of inflammation suitable for rapid screening of compounds with potential anti-inflammatory effects.
-
For this guide, we will detail the protocol for a human tumor xenograft model, as it is a standard and widely used approach for evaluating novel small-molecule cancer therapeutics.[12]
Section 3: Protocol for an In Vivo Oncology Efficacy Study (Xenograft Model)
This protocol outlines a study to assess the ability of this compound to inhibit the growth of human cancer cell-derived tumors in immunodeficient mice.
Self-Validating Experimental Design
A robust design includes multiple control groups to ensure the observed effects are due to the compound's activity. This includes a vehicle control group to account for any effects of the dosing solution and a positive control (a standard-of-care chemotherapy agent) to validate the model's responsiveness. Blinding and randomization are essential practices to minimize bias.[10][16]
Protocol 2: Xenograft Tumor Growth Inhibition Study
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma or HCT116 colon carcinoma) under standard conditions.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a 1-week acclimation period.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). This is a critical step to ensure that each group has a similar distribution of tumor sizes at the start of treatment.[11]
-
Treatment Groups:
-
Group 1: Vehicle control (administered on the same schedule as the test compound).
-
Group 2: this compound, Dose 1 (e.g., 10 mg/kg, daily PO), determined from PK data.
-
Group 3: this compound, Dose 2 (e.g., 30 mg/kg, daily PO).
-
Group 4: Positive control (e.g., a relevant standard-of-care agent).
-
-
Dosing and Monitoring: Administer treatments for a specified period (e.g., 21 days). Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the treatment period ends. Euthanize all animals according to institutional guidelines.
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Collect tumors for downstream pharmacodynamic analysis.
-
| Group | Treatment | Dosing Schedule | Mean Tumor Volume (Day 21) | % TGI |
| 1 | Vehicle | Daily, PO | 1250 mm³ | - |
| 2 | Compound (10 mg/kg) | Daily, PO | 875 mm³ | 30% |
| 3 | Compound (30 mg/kg) | Daily, PO | 450 mm³ | 64% |
| 4 | Positive Control | Per protocol | 300 mm³ | 76% |
| Table 2: Example data summary for a tumor growth inhibition study. |
Section 4: Pharmacodynamic (PD) Biomarker Analysis
While efficacy studies show if a drug works, pharmacodynamic (PD) studies help explain how it works by demonstrating target engagement and modulation of downstream pathways in vivo.[17][18] This is a critical step for building confidence in the compound's mechanism of action (MoA).[19]
The Link Between PK, Target Engagement, and PD Response
An effective drug must not only reach the tumor (PK) but also engage its molecular target sufficiently to cause a biological effect (PD).[17] PD biomarkers can be changes in protein levels, phosphorylation status, or gene expression in tumor or surrogate tissues.[18][20]
Caption: Conceptual link between PK, target engagement, and PD response.
Protocol 3: Tumor Biomarker Analysis
-
Study Design: Conduct a satellite study alongside the efficacy experiment. Use a separate cohort of tumor-bearing mice.
-
Dosing: Treat animals with vehicle or this compound (e.g., 30 mg/kg).
-
Tissue Collection: Euthanize animals at specific time points after the final dose (e.g., 2, 8, and 24 hours) that correlate with PK data (e.g., around Tmax and trough).
-
Tumor Processing: Rapidly excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C. This rapid freezing is crucial to preserve the state of post-translational modifications like phosphorylation.
-
Analysis:
-
Western Blot: Prepare protein lysates from the tumors. Use Western blotting to analyze the expression and phosphorylation status of a hypothetical target (e.g., a kinase like ERK or AKT) and its downstream substrates. A decrease in the phosphorylated form of the protein in the drug-treated group would indicate target engagement.
-
ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of specific proteins or cytokines in the tumor lysates.[21]
-
Immunohistochemistry (IHC): Analyze fixed tumor sections to visualize the expression and localization of biomarkers within the tumor tissue.
-
Section 5: Ethical Considerations and the 3Rs
All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integrated into the experimental design.[22][23]
-
Replacement: Use non-animal methods whenever possible. The initial stages of drug discovery should rely heavily on in vitro assays to select candidate compounds, minimizing the number of molecules that advance to animal testing.[24]
-
Reduction: Use the minimum number of animals necessary to obtain scientifically valid and statistically significant results.[23] Proper statistical planning, including power analysis to determine sample size, is essential.[25]
-
Refinement: Minimize any potential pain, suffering, or distress to the animals.[26][27] This includes using appropriate anesthesia for procedures, establishing humane endpoints for studies (e.g., maximum tumor burden or a certain percentage of body weight loss), and providing environmental enrichment.
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[26]
Conclusion
The in vivo evaluation of a novel compound like this compound is a complex but essential process in drug discovery. A logical, stepwise approach, beginning with pharmacokinetics to inform the design of robust efficacy and pharmacodynamic studies, is paramount. By understanding the causality behind each experimental choice and adhering to strict ethical guidelines, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of new chemical entities and make informed decisions about their continued development.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole [myskinrecipes.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ovid.com [ovid.com]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. ichor.bio [ichor.bio]
- 12. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Models for Oncology and Immuno-Oncology Research | Taconic Biosciences [taconic.com]
- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 16. network.febs.org [network.febs.org]
- 17. criver.com [criver.com]
- 18. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Pharmacodynamic (PD) Biomarker Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 21. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 22. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. WHO Issues New Global Guidelines to Replace Animal Experiments for Medicinal Quality Control [pcrm.org]
- 25. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 26. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 27. Ethical conduct in animal experimentation and why is this important – Lahav CRO [lahavcro.com]
Application Notes and Protocols for the Preparation of Stock Solutions of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole. The protocols herein are designed to ensure solution integrity, concentration accuracy, and long-term stability, which are foundational for generating reproducible data in downstream biological and chemical assays. This guide covers critical aspects from physicochemical properties and solvent selection to detailed preparation protocols, quality control, and storage, underpinned by established laboratory best practices.
Introduction: The Importance of Solution Integrity in Research
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The reliability of any experimental data derived from such compounds is directly contingent upon the quality of the prepared solutions. Inaccurate concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading results, costing valuable time and resources.
The use of concentrated stock solutions is a standard and essential procedure in the laboratory.[4] It mitigates the inaccuracies associated with weighing small milligram or microgram quantities for each experiment and reduces repetitive tasks, thereby minimizing the potential for human error.[4] This application note serves as an authoritative guide to establishing a robust and validated workflow for the preparation of this compound stock solutions.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of the compound is the first step toward developing a reliable preparation protocol. While specific experimental data for this exact molecule may require consulting the supplier's Certificate of Analysis (CoA), the general properties can be inferred from its structure and related pyrazole analogs.
| Property | Data | Source / Rationale |
| Chemical Structure | C₁₀H₆BrClN₂ | Inferred from IUPAC name. |
| Molecular Weight | 272.53 g/mol | Calculated from the chemical formula. |
| CAS Number | 149739-38-8 | [5] |
| Appearance | Typically a white to off-white or light yellow solid. | Based on common pyrazole derivatives.[6][7] |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol. | Pyrazole compounds are frequently solubilized in DMSO for biological screening.[1] |
| Stability | Generally stable as a solid. In solution, stability is enhanced by storage at low temperatures (-20°C or -80°C) and protection from light. Concentrated solutions are more stable than dilute ones.[4] | General best practice for organic small molecules.[4][8] |
Foundational Principles of Stock Solution Preparation
The Critical Choice of Solvent
The choice of solvent is paramount and must be guided by two main factors: the compound's solubility and the solvent's compatibility with the downstream application.
-
Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for creating high-concentration stock solutions of novel compounds for high-throughput screening and biological assays. Its strong solubilizing power for a wide range of polar and non-polar organic molecules makes it an excellent first choice.[1] However, it is crucial to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[9]
-
Ethanol (EtOH): Ethanol can be a suitable alternative, particularly if DMSO is incompatible with the experimental system.[9] Solubility should be confirmed beforehand, as it may be lower than in DMSO.
-
Aqueous Solutions: Due to the hydrophobic nature of the brominated and chlorinated phenyl rings, this compound is expected to have very low aqueous solubility. Direct preparation in buffers or media is not recommended.
Ensuring Accuracy and Consistency
Accuracy is the cornerstone of reproducible science.[10]
-
Gravimetric Accuracy: Always use a properly calibrated analytical balance for weighing the solid compound.[11] Ensure the balance is on a stable, vibration-free surface and free from drafts.[11]
-
Volumetric Accuracy: Use Grade A volumetric flasks for the final volume adjustment. For smaller volumes, calibrated micropipettes are appropriate.
-
Concentration Selection: A common practice is to prepare a high-concentration primary stock, such as 10 mM or 100 mM, depending on solubility limits.[4] This allows for subsequent serial dilutions to create working solutions, minimizing the volume of organic solvent introduced into the final assay.[9]
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the handling precautions can be guided by the hazard classifications of similar brominated pyrazole compounds.[7][12][13]
-
Hazard Profile: Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][12]
-
Engineering Controls: All handling of the solid powder and preparation of the stock solution should be performed inside a certified chemical fume hood to avoid inhalation of airborne particles.[7][13]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[13]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of 10 mL of a 10 mM stock solution. Adjust quantities as needed based on experimental requirements.
Materials and Equipment
-
This compound (Solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
10 mL Grade A volumetric flask with a stopper
-
Weighing paper or boat
-
Spatula
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
-
Amber glass vials with Teflon-lined screw caps for storage
-
Appropriate PPE (gloves, safety goggles, lab coat)
Pre-Protocol Calculations
The fundamental formula for calculating the required mass is:
Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Final Volume: 10 mL = 0.010 L
-
Molecular Weight: 272.53 g/mol
Calculation: Mass (g) = 0.010 mol/L × 0.010 L × 272.53 g/mol = 0.0027253 g Mass (mg) = 2.73 mg
Step-by-Step Experimental Procedure
-
Preparation: Don all required PPE and perform all subsequent steps in a chemical fume hood. Ensure the volumetric flask and all equipment are clean and dry.
-
Weighing the Compound: Place a weigh boat on the tared analytical balance. Carefully weigh out exactly 2.73 mg of this compound. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into the 10 mL volumetric flask. To ensure a quantitative transfer, tap the weigh boat gently.
-
Initial Solubilization: Add approximately 5-7 mL of DMSO to the volumetric flask. The rationale for not filling to the mark immediately is to allow adequate headspace for mixing and to ensure complete dissolution before the final volume adjustment.[14]
-
Dissolution: Stopper the flask and vortex gently until the solid is dispersed. If the solid does not dissolve completely, place the flask in a bath sonicator for 5-10 minutes.[1][14] Visually inspect the solution against a light source to ensure no solid particles remain. Causality Note: Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solvent at a molecular level and accelerate the dissolution of poorly soluble compounds.
-
Equilibration to Room Temperature: If sonication was used, the solution may have warmed slightly. Allow the flask to cool and equilibrate to room temperature before the final volume adjustment to prevent volume errors upon cooling.[14]
-
Final Volume Adjustment: Once the compound is fully dissolved and the solution is at room temperature, carefully add DMSO dropwise using a pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[14]
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. Avoid vigorous shaking that can introduce air bubbles.[14]
-
Aliquoting and Labeling: Immediately dispense the stock solution into smaller, single-use aliquots (e.g., 50-200 µL) in amber glass vials. This practice is critical to prevent degradation from repeated freeze-thaw cycles and light exposure.[4][9]
-
Labeling: Clearly label each vial with:
-
Compound Name: this compound
-
Concentration: 10 mM
-
Solvent: DMSO
-
Preparation Date
-
Your Initials
-
Batch/Lot Number
-
Workflow Visualization
Caption: Workflow for preparing a stock solution.
Quality Control and Storage
Quality Control (QC) Measures
A robust QC process ensures the reliability of your stock solutions.[15]
-
Documentation: Maintain a detailed logbook for all prepared stock solutions, recording the information from the vial label as well as the exact mass weighed and the lot number of the solid compound.[15]
-
Visual Inspection: Before every use, thaw an aliquot and visually inspect it for any signs of precipitation, crystallization, or color change.[1] If any are observed, the aliquot should be discarded.
-
Purity Confirmation: The purity of the starting material should be confirmed by reviewing the supplier's Certificate of Analysis (CoA).
-
Concentration Verification (Optional): For highly sensitive or cGMP-regulated applications, the concentration of the stock solution can be verified using analytical techniques like HPLC-UV or LC-MS by comparing the response to a standard curve.[16]
QC Workflow Visualization
Caption: Quality control decision workflow.
Storage and Stability
Proper storage is essential to maintain the integrity of the stock solution over time.
-
Long-Term Storage: For long-term storage (>1 week), aliquots should be stored in a freezer at -20°C or, ideally, -80°C. The lower temperature slows down potential degradation pathways.
-
Short-Term Storage: If the solution will be used within a few days, storage at 2-8°C is acceptable, but freezing is always preferred for longer durations.[1]
-
Protection from Light: Always use amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.[4]
-
Shelf Life: Stock solutions should be replaced after six months, or sooner if comparison with check standards indicates a problem.[8] When in doubt, prepare a fresh solution.
Conclusion
The preparation of an accurate and stable stock solution of this compound is a critical first step for any successful research or development campaign. By adhering to the principles of careful solvent selection, precise gravimetric and volumetric measurements, stringent safety protocols, and robust quality control, researchers can ensure the integrity of their starting material. This diligence forms the foundation for generating high-quality, reproducible data and ultimately accelerates the discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid (EVT-13774242) [evitachem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. 149739-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. fastercapital.com [fastercapital.com]
- 11. qasac-americas.org [qasac-americas.org]
- 12. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Best Practice Guide for Solution Preparation - PharmaeliX [pharmaelix.com]
- 15. sia-toolbox.net [sia-toolbox.net]
- 16. batchmaster.com [batchmaster.com]
Applications of Pyrazoline Derivatives in Agricultural Research: A Technical Guide for Innovators
Introduction: The Versatility of the Pyrazoline Scaffold
In the relentless pursuit of enhanced agricultural productivity and sustainability, the role of innovative chemistry cannot be overstated. Among the myriad of heterocyclic compounds explored for agrochemical applications, the pyrazoline nucleus stands out as a remarkably versatile and potent scaffold.[1] Pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms and one endocyclic double bond, have demonstrated a broad spectrum of biological activities crucial for modern agriculture.[2] Their derivatives have been successfully developed and commercialized as insecticides, fungicides, and herbicides, underscoring their significance in crop protection.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of pyrazoline derivatives in agricultural research. Moving beyond a simple recitation of facts, we will delve into the causality behind their mechanisms of action, provide detailed, field-proven protocols for their synthesis and evaluation, and present a consolidated view of their efficacy. Our objective is to equip you with the foundational knowledge and practical methodologies required to innovate within this promising class of compounds.
General Synthesis of Pyrazoline Derivatives: A Foundational Workflow
The efficacy of any exploration into pyrazoline derivatives begins with robust and flexible synthetic methodologies. One of the most prevalent and efficient routes to pyrazoline synthesis involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[4][5] This two-stage process offers a high degree of versatility, allowing for the introduction of diverse substituents to modulate the biological activity of the final compound.
The initial step is a Claisen-Schmidt condensation between an aryl aldehyde and an aryl ketone to form the chalcone intermediate.[5] This is followed by a cyclization reaction with hydrazine hydrate or a substituted hydrazine, often catalyzed by an acid, to yield the 2-pyrazoline ring.[4]
Protocol 1: General Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives
Rationale: This protocol provides a reliable and scalable method for generating a library of pyrazoline derivatives for screening. Using an acid catalyst like glacial acetic acid promotes the cyclization of the chalcone with hydrazine, leading to good yields of the desired pyrazoline structure.[4] Recrystallization from ethanol is a standard and effective method for purifying the final product.[4]
Materials:
-
Substituted Chalcone (1 mmol)
-
Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
-
Ice bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the substituted chalcone (1 mmol) in 20 mL of ethanol.[4]
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate or phenylhydrazine (1.2 mmol) followed by a few drops of glacial acetic acid.[4]
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.[4]
-
Reaction Monitoring: Monitor the progress of the reaction periodically using TLC (a typical mobile phase is ethyl acetate:n-hexane, 3:1 v/v).[5] The reaction is typically complete within 4-6 hours.[4]
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.[4]
-
Purification: Collect the solid product by vacuum filtration, washing with cold water.[4] The crude product can be further purified by recrystallization from ethanol to yield the pure pyrazoline derivative.[4]
Caption: General two-stage synthesis of pyrazoline derivatives.[4]
Pyrazoline Derivatives as Insecticides
Pyrazoline-based compounds represent a significant class of insecticides, first discovered in the 1970s.[6] Though early candidates faced challenges with environmental persistence, modern derivatives like indoxacarb have been successfully commercialized, highlighting a unique and valuable mode of action.[6][7] They are particularly effective against lepidopteran and coleopteran pests.[6]
Mechanism of Action: Voltage-Gated Sodium Channel Blockers
The primary insecticidal action of pyrazoline derivatives is the state-dependent blockage of voltage-gated sodium channels in the insect's nervous system.[6][8] Unlike other neurotoxic insecticides (e.g., pyrethroids) that lock the channel open, pyrazolines bind to the inactivated state of the channel.[7][9] This action prevents the influx of sodium ions necessary for initiating and propagating action potentials.
Causality: The membrane potential in the nerve's spike initiation zone is naturally more depolarized than in the axon. Pyrazolines selectively block sodium channels in these depolarized regions, which are predominantly in the open or inactivated state.[8] This leads to a cessation of spontaneous neuronal firing and subsequent nerve paralysis. The insect exhibits symptoms of prostrate-flaccid paralysis, leading to death.[10] This unique mechanism makes them effective against pests that have developed resistance to other classes of insecticides.[7]
Caption: Pyrazolines block the inactivated state of sodium channels.
Data Presentation: Insecticidal Efficacy
The following table summarizes the insecticidal activity of representative pyrazoline derivatives against key agricultural pests.
| Compound Class | Target Pest | Bioassay Method | Observed Efficacy | Reference |
| Novel Pyrazolines | Anthonomus grandis (Cotton boll weevil) | Bioassay | Effective control | [6] |
| Novel Pyrazolines | Heliothis virescens (Tobacco budworm) | Bioassay | Effective control | [6] |
| Novel Pyrazolines | Plutella xylostella (Diamondback moth) | Bioassay | Effective control | [6] |
| Isoxazoline-Pyrazolamide | Plutella xylostella | Leaf-dipping | LC50 values determined | [11] |
Protocol 2: Leaf-Dip Bioassay for Insecticidal Activity
Rationale: The leaf-dip bioassay is a standard and reliable method for evaluating the contact and/or systemic toxicity of an insecticide against foliage-feeding insects.[12][13] It mimics the natural route of exposure for many pests. This protocol ensures even distribution of the test compound on the leaf surface and provides a clear endpoint (mortality) for calculating lethal concentrations (e.g., LC50).[14]
Materials:
-
Test pyrazoline derivatives
-
Acetone (as a solvent)
-
Tween-80 or similar surfactant (0.1% v/v)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., cotton, cabbage)
-
Petri dishes lined with moist filter paper
-
Target insect larvae (e.g., 2nd or 3rd instar)
-
Soft brush for handling larvae
-
Ventilated containers for holding insects
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a series of graded concentrations (e.g., 1, 10, 50, 100, 500 µg/mL) by diluting the stock solution with distilled water containing 0.1% Tween-80. A control solution should contain only acetone and surfactant in water.[14]
-
Leaf Treatment: Select uniform, undamaged leaves. Dip each leaf into a test solution for 5-10 seconds with gentle agitation to ensure complete coverage.[15]
-
Drying: Place the treated leaves on a clean, non-absorbent surface and allow them to air-dry completely (typically 30-60 minutes).[14]
-
Assay Setup: Place one treated leaf into each Petri dish lined with moistened filter paper.
-
Insect Introduction: Using a soft brush, carefully transfer a known number of larvae (e.g., 10-20) onto the treated leaf in each Petri dish.
-
Incubation: Seal the Petri dishes with ventilated lids or parafilm with small perforations. Incubate under controlled conditions (e.g., 25 ± 1°C, 16:8h L:D photoperiod).
-
Data Collection: Assess larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded gently with the brush.
-
Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population).[12]
Pyrazoline Derivatives as Fungicides
The structural diversity of pyrazoline derivatives has also led to the discovery of potent antifungal agents.[16] These compounds have shown efficacy against a wide range of phytopathogenic fungi, including those responsible for significant crop losses like Sclerotinia sclerotiorum and Rhizoctonia solani.[17][18]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many fungicidal pyrazoline derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs).[16][19] SDH, also known as Complex II, is a critical enzyme in two fundamental metabolic pathways within the fungal cell: the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[16]
Causality: By binding to the SDH enzyme complex, these pyrazoline derivatives block the oxidation of succinate to fumarate.[16] This inhibition has a dual effect: it halts the TCA cycle, depriving the cell of essential metabolic intermediates, and it disrupts the ETC, which is the primary engine for ATP (energy) production. The resulting cellular energy crisis prevents fungal spore germination, mycelial growth, and proliferation, ultimately leading to the pathogen's death.[20] This targeted action on cellular respiration is a highly effective fungicidal mechanism.
Caption: Pyrazoline SDHIs disrupt both the TCA cycle and electron transport.
Data Presentation: Antifungal Efficacy
The following table presents the in vitro antifungal activity of various pyrazoline-based compounds against economically important plant pathogens.
| Compound Class | Fungal Pathogen | Efficacy Metric (EC50) | Reference |
| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 µg/mL | [21] |
| 1,3,5-trisubstituted-2-pyrazoline | Rhizoctonia solani | 3.20 mg/L | [5] |
| Pyrazole Carboxylate Derivative | Botrytis cinerea | 0.40 mg/L | [3] |
| Pyrazole Carboxylate Derivative | Valsa mali | 0.32 mg/L | [3] |
| Pyraziflumid (SDHI) | Sclerotinia sclerotiorum | 0.0561 µg/mL | [17] |
| Diphenylacetylene Pyrazole (SDHI) | Rhizoctonia solani | 0.0173 mg/L | [18] |
Protocol 3: In Vitro Antifungal Assay by Mycelium Growth Rate Method
Rationale: This method provides a direct and quantifiable measure of a compound's ability to inhibit the vegetative growth of a filamentous fungus.[21] By incorporating the test compound into the growth medium, the effective concentration required to inhibit growth by 50% (EC50) can be determined, which is a standard metric for comparing the potency of different fungicides.[17]
Materials:
-
Test pyrazoline derivatives
-
Dimethyl sulfoxide (DMSO) or acetone for stock solution
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Actively growing culture of the target fungus on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[22]
-
Amended Media Preparation: Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath. Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). A control plate should contain PDA with an equivalent amount of DMSO only. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial plug from the edge of an actively growing fungal colony. Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.[23]
-
Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.[23]
-
Data Collection: When the fungal colony in the control plate has reached nearly the full diameter of the dish, measure the colony diameter (in two perpendicular directions) for all treatments.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
Determine the EC50 value by plotting the inhibition percentage against the log of the concentration and performing regression analysis.
Pyrazoline Derivatives as Herbicides
The development of pyrazole-containing herbicides has been a significant advancement in weed management.[7] These compounds can exhibit both pre- and post-emergence activity against a wide range of grass and broadleaf weeds, offering flexible solutions for crop protection.[24]
Mechanism of Action: Inhibition of Key Plant Enzymes
Pyrazoline and pyrazole herbicides act by inhibiting enzymes that are critical and specific to plant metabolic pathways. A prominent target is 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[25][26][27]
Causality: HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols.[26] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. By inhibiting HPPD, pyrazoline herbicides trigger a cascade failure: plastoquinone levels drop, phytoene desaturase is inactivated, and carotenoid production ceases. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms (white foliage) and ultimately, plant death.[21][25] This mechanism is highly effective as it targets a plant-specific pathway.
Caption: Pyrazoline HPPD inhibitors disrupt carotenoid biosynthesis.
Data Presentation: Herbicidal Efficacy
The table below provides a comparative summary of the post-emergence herbicidal activity of novel pyrazole derivatives.
| Compound | Target Weed | Inhibition (%) at 150 g a.i./ha | Reference |
| 6a | Digitaria sanguinalis (DS) | 50-60 | [22] |
| 6a | Abutilon theophrasti (AT) | 50-60 | [22] |
| 6c | Setaria viridis (SV) | 50 | [22] |
| Pyrazole Amide Deriv. | Digitaria sanguinalis (DS) | >80% (at 150 g/ha) | [12] |
| Pyrazole Amide Deriv. | Setaria viridis (SV) | >80% (at 150 g/ha) | [12] |
Protocol 4: Greenhouse Post-Emergence Herbicidal Assay
Rationale: A whole-plant greenhouse assay is essential for evaluating the practical effectiveness of a herbicide under conditions that more closely resemble a field environment.[28][29] This protocol assesses the compound's activity when applied to emerged weeds, providing critical data on its post-emergence efficacy and selectivity.[30]
Caption: Workflow for post-emergence herbicide screening.
Materials:
-
Pots (e.g., 10 cm diameter) filled with appropriate soil mix
-
Seeds of target weed species (e.g., Setaria viridis, Abutilon theophrasti)
-
Greenhouse facility with controlled temperature and light
-
Laboratory spray chamber
-
Test pyrazoline derivatives and a commercial standard (e.g., Mesotrione)
-
Acetone, Tween-20
Procedure:
-
Plant Cultivation: Sow seeds of the target weeds in pots and cultivate them in a greenhouse until they reach the 2-3 leaf stage.[29]
-
Preparation of Spray Solutions: Prepare stock solutions of the test compounds in acetone. For application, dilute the stock solutions with water containing 0.1% Tween-20 to achieve the desired application rates (e.g., equivalent to 37.5, 75, and 150 g active ingredient per hectare).[18]
-
Herbicide Application: Transfer the pots to a laboratory spray chamber. Apply the herbicide solutions evenly over the foliage at a constant pressure and volume (e.g., equivalent to 26 gal/acre).[28] Include an untreated control (sprayed with solvent/surfactant solution only) and a positive control using a commercial herbicide.[29]
-
Post-Application Care: After treatment, return the plants to the greenhouse. Maintain optimal growing conditions and water as needed, avoiding washing the compound off the leaves.
-
Efficacy Evaluation: After a set period (typically 14-21 days), visually assess the herbicidal effect on a scale of 0% (no effect) to 100% (complete plant death).
-
Quantitative Assessment: For a more precise measurement, carefully cut the above-ground plant material, and weigh it to determine the fresh weight. Calculate the percentage of growth reduction relative to the untreated control.
Pyrazoline Derivatives as Plant Growth Regulators
While the roles of pyrazolines as pesticides are well-established, emerging research indicates their potential as plant growth regulators (PGRs).[3] Certain derivatives have been shown to influence key morphometric and biochemical parameters in plants, suggesting an ability to modulate growth and development pathways.[3][31]
Mechanism of Action: Potential Auxin-like Activity
Preliminary studies suggest that some pyrazoline derivatives may exert their effects by mimicking natural plant hormones, particularly auxins like Indole-3-acetic acid (IAA).[3][32]
Causality: Auxins are fundamental hormones that regulate cell elongation, division, and differentiation, profoundly impacting root and shoot development.[31] Pyrazoline derivatives that exhibit auxin-like activity may interact with auxin receptors or signaling pathways, leading to enhanced root formation, increased shoot length, and other growth-promoting effects. Studies on wheat seedlings have shown that treatment with specific pyrazoline derivatives at low concentrations (10⁻⁸ M) led to a significant increase in root number and length, as well as an increase in photosynthetic pigments like chlorophyll.[3] This suggests an influence on both plant architecture and physiological efficiency.
Protocol 5: Seedling Growth Assay for Plant Growth Regulation
Rationale: This protocol is designed to assess the effect of chemical compounds on early plant development in a controlled environment.[33] Measuring parameters like germination rate, root and shoot length, and biomass provides a clear indication of a compound's potential growth-promoting or inhibitory effects.[34]
Materials:
-
Test pyrazoline derivatives
-
Seeds of a model plant (e.g., wheat, Triticum aestivum)
-
Sterile Petri dishes (90 mm)
-
Sterile filter paper
-
Growth chamber with controlled light and temperature
-
Distilled water
-
IAA solution (as a positive control)
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test pyrazoline derivative in distilled water (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M). Include a negative control (distilled water) and a positive control (e.g., 10⁻⁸ M IAA).[3]
-
Assay Setup: Place one sheet of sterile filter paper in each Petri dish.
-
Treatment Application: Evenly apply 5 mL of the respective test solution or control solution to the filter paper in each dish.
-
Seed Placement: Place a set number of seeds (e.g., 20) on the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 12h light/12h dark cycle).[35]
-
Data Collection (after 7-10 days):
-
Germination Rate: Count the number of germinated seeds in each dish.
-
Morphometric Measurements: Carefully remove the seedlings and measure the root and shoot length of each.
-
Biomass: Determine the fresh weight of the seedlings. For dry weight, place seedlings in an oven at 70°C until a constant weight is achieved.
-
-
Analysis: Compare the measured parameters for each treatment group to the negative control to determine the statistical significance of any growth-regulating effects.
Conclusion
Pyrazoline derivatives represent a cornerstone in the discovery and development of modern agrochemicals. Their structural simplicity and synthetic accessibility, coupled with their ability to be tailored for high efficacy against diverse biological targets, ensure their continued relevance in agricultural research. From the precise blockage of insect sodium channels to the targeted inhibition of critical enzymes in fungi and weeds, the pyrazoline scaffold has proven to be a privileged structure. The emerging application as plant growth regulators opens yet another exciting frontier for investigation. By understanding the fundamental mechanisms of action and employing robust, validated protocols as outlined in this guide, researchers are well-positioned to unlock the full potential of this remarkable class of compounds, contributing to the development of next-generation solutions for sustainable and productive agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 6. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. albertagrains.com [albertagrains.com]
- 12. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. entomoljournal.com [entomoljournal.com]
- 15. rjas.org [rjas.org]
- 16. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of a novel succinate dehydrogenase inhibitor fungicide pyraziflumid against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. Digital Analysis of Mycelium Growth and Mycelium Density In Vitro of Pleurotus ostreatus with Submerged Fermentation as Substrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 27. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 29. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ipm.cahnr.uconn.edu [ipm.cahnr.uconn.edu]
- 31. researchgate.net [researchgate.net]
- 32. Table 2 from Auxin-like effect of derivatives of Pyrimidine, Pyrazole, Isoflavones, Pyridine, Oxazolopyrimidine and Oxazole on acceleration of Vegetative growth of Flax | Semantic Scholar [semanticscholar.org]
- 33. oecd.org [oecd.org]
- 34. journaljabb.com [journaljabb.com]
- 35. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this specific synthesis. Our aim is to provide in-depth, scientifically-grounded advice to help you optimize your reaction yield and purity.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in this multi-step synthesis can stem from several stages, primarily the initial pyrazole ring formation or the subsequent bromination. Let's break down the potential issues and solutions for each critical step.
A. Inefficient Pyrazole Ring Formation:
The core of your synthesis is likely the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of 3-(3-chlorophenyl)-1H-pyrazole, this typically involves the reaction of 1-(3-chlorophenyl)-1,3-butanedione with hydrazine.
-
Causality: The key to a high yield in this step is ensuring the complete and clean cyclization to the pyrazole. Incomplete reactions or the formation of side products are common pitfalls. The regioselectivity of the condensation can also be a factor, leading to a mixture of isomers that are difficult to separate, thereby reducing the isolated yield of the desired product.[1]
-
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure your 1-(3-chlorophenyl)-1,3-butanedione and hydrazine hydrate are of high purity. Impurities in the diketone can lead to unwanted side reactions.
-
Reaction Conditions: The choice of solvent and catalyst is crucial. While ethanol is commonly used, exploring other solvents like acetic acid can sometimes improve yields by facilitating the dehydration step of the cyclization.
-
pH Control: The pH of the reaction medium can influence the rate and selectivity of the condensation. Maintaining a slightly acidic to neutral pH is often optimal.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while excessive heat can lead to decomposition and the formation of tars.
-
B. Suboptimal Bromination:
The bromination of the 3-(3-chlorophenyl)-1H-pyrazole intermediate at the C4 position is an electrophilic aromatic substitution.
-
Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the reaction conditions must be carefully controlled to prevent over-bromination or the formation of undesired isomers. The choice of brominating agent is also critical.
-
Troubleshooting Strategies:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the selective bromination of pyrazoles.[3][4] It is generally milder and more selective than using elemental bromine (Br₂), which can lead to multiple brominations.
-
Solvent Selection: The reaction is often performed in solvents like dimethylformamide (DMF) or chloroform.[3][5] The polarity of the solvent can influence the reaction rate and selectivity.
-
Temperature Control: Perform the addition of the brominating agent at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side product formation.[3] Allow the reaction to slowly warm to room temperature while monitoring its progress.
-
Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent di-bromination.
-
Here is a workflow to visualize the troubleshooting process for low yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant impurity formation during the bromination step. How can I minimize these side products?
Answer:
Impurity formation during bromination is a common issue and is often related to the reactivity of the pyrazole ring and the reaction conditions.
-
Causality: The primary impurities are typically di-brominated products or isomers where bromination has occurred at a different position. Over-bromination can occur if the reaction is not carefully controlled, and isomer formation can be influenced by the directing effects of the substituents on the pyrazole ring.
-
Troubleshooting Strategies:
-
Controlled Addition of Brominating Agent: Add the brominating agent (e.g., NBS) portion-wise or as a solution dropwise at a low temperature (0 °C).[3] This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple substitutions.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
-
Purification Method: Column chromatography is often necessary to separate the desired mono-brominated product from unreacted starting material and di-brominated byproducts. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation.
-
Alternative Brominating Agents: If NBS is still leading to impurities, consider other brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can sometimes offer different selectivity.
-
Question 3: The final product is an oil and difficult to purify. What can I do to obtain a solid product?
Answer:
Obtaining an oily product when a solid is expected can be due to residual solvent or impurities.[5]
-
Causality: Residual high-boiling solvents like DMF can be difficult to remove and can keep the product in an oily state.[5] Impurities can also act as a eutectic, lowering the melting point of the mixture and preventing crystallization.
-
Troubleshooting Strategies:
-
Thorough Solvent Removal: After the work-up, ensure all solvents are removed under high vacuum. If DMF was used, it can be co-evaporated with a higher boiling point, non-polar solvent like toluene.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether.[3] This can help to wash away impurities and encourage the formation of a solid.
-
Recrystallization: If a small amount of solid can be obtained, use it to seed a supersaturated solution of the oily product in a suitable solvent system for recrystallization.
-
Acid-Base Purification: Pyrazoles are basic and can be purified by forming a salt with an acid.[6] Dissolve the oily product in a suitable organic solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be collected by filtration, washed, and the free base can be regenerated by treatment with a base.[6]
-
II. Frequently Asked Questions (FAQs)
What is the general synthetic route for this compound?
The most common synthetic approach involves a two-step process:
-
Pyrazole Ring Formation: This is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as 1-(3-chlorophenyl)-1,3-butanedione, with hydrazine hydrate. This reaction forms the 3-(3-chlorophenyl)-1H-pyrazole intermediate.[1][2] 1,3-dicarbonyl compounds are versatile building blocks in organic synthesis for the formation of various complex molecules.[7]
-
Bromination: The 3-(3-chlorophenyl)-1H-pyrazole is then subjected to electrophilic bromination, usually with N-Bromosuccinimide (NBS), to introduce a bromine atom at the 4-position of the pyrazole ring.[3][4]
Here is a diagram illustrating the general synthetic pathway:
Caption: General synthetic route for the target compound.
Why is the bromination regioselective for the 4-position of the pyrazole ring?
The regioselectivity of electrophilic substitution on a pyrazole ring is governed by the electronic properties of the ring and the directing effects of the substituents. The pyrazole ring is an electron-rich aromatic system. In the case of 3-substituted pyrazoles, the 4-position is generally the most activated towards electrophilic attack due to resonance stabilization of the intermediate sigma complex. The substituent at the 3-position further influences this selectivity.
What are the key safety precautions to consider during this synthesis?
-
Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Brominating Agents: N-Bromosuccinimide (NBS) and other brominating agents are corrosive and can cause severe skin and eye irritation. Avoid inhalation of dust and direct contact.
-
Solvents: Many organic solvents used in this synthesis are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.
Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
What analytical techniques are recommended for characterizing the final product?
To confirm the structure and purity of this compound, the following analytical techniques are recommended:
| Analytical Technique | Purpose |
| ¹H NMR Spectroscopy | To confirm the proton environment and the successful incorporation of the bromo and chlorophenyl groups. |
| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition (via High-Resolution Mass Spectrometry - HRMS). |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as N-H stretching of the pyrazole ring. |
| Melting Point Analysis | To assess the purity of the final product (a sharp melting point range indicates high purity). |
III. Experimental Protocols
Protocol 1: Synthesis of 3-(3-chlorophenyl)-1H-pyrazole
-
To a solution of 1-(3-chlorophenyl)-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(3-chlorophenyl)-1H-pyrazole.
Protocol 2: Synthesis of this compound
-
Dissolve 3-(3-chlorophenyl)-1H-pyrazole (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
IV. References
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis of pyrazoles via electrophilic cyclization. PubMed. --INVALID-LINK--
-
How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. LookChem. --INVALID-LINK--
-
Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters. --INVALID-LINK--
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. ResearchGate. --INVALID-LINK--
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. --INVALID-LINK--
-
Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Process for the preparation of 1,3-dicarbonyl compounds. Google Patents. --INVALID-LINK--
-
Synthesis of 1,3 and 1,5-dicarbonyl compounds. Química Organica.org. --INVALID-LINK--
-
Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. RSC Publishing. --INVALID-LINK--
-
Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Benchchem. --INVALID-LINK--
-
5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. --INVALID-LINK--
-
Bromination of pyrazole derivatives. ResearchGate. --INVALID-LINK--
-
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid. EvitaChem. --INVALID-LINK--
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. --INVALID-LINK--
-
The Bromination of Pyrazabole. DTIC. --INVALID-LINK--
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. --INVALID-LINK--
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. --INVALID-LINK--
-
Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. --INVALID-LINK--
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. --INVALID-LINK--
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. --INVALID-LINK--
-
How to get solid 4-Br pyrazolate from oily liquid?. ResearchGate. --INVALID-LINK--
-
Method for purifying pyrazoles. Google Patents. --INVALID-LINK--
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. --INVALID-LINK--
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. --INVALID-LINK--
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. --INVALID-LINK--
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source Found].
-
4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. MySkinRecipes. --INVALID-LINK--
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. --INVALID-LINK--
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [No Source Found].
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [No Source Found].
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. books.rsc.org [books.rsc.org]
- 4. Buy 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid (EVT-13774242) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
Troubleshooting solubility issues of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole in buffers
A-Level Guide for Researchers and Drug Development Professionals on Troubleshooting Solubility Issues in Aqueous Buffers
Welcome to the technical support guide for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole. As a Senior Application Scientist, I've designed this resource to provide you with not just protocols, but the underlying scientific reasoning to overcome the solubility challenges frequently encountered with this class of compounds. This guide is structured to walk you through understanding the molecule, assessing its solubility, and systematically troubleshooting issues to ensure the integrity and reproducibility of your experimental data.
Section 1: Understanding the Molecule's Solubility Profile
Q1: Why is this compound inherently difficult to dissolve in aqueous buffers?
A: The poor aqueous solubility of this compound stems from a combination of its structural and physicochemical properties. Understanding these factors is the first step in designing an effective solubilization strategy.
-
High Lipophilicity: The molecule contains two halogen atoms (Bromo- and Chloro-) and two aromatic rings (phenyl and pyrazole). These features make the molecule predominantly non-polar and hydrophobic, leading it to favor non-aqueous (oily) environments over water-based buffers. The pyrazole ring itself can improve lipophilicity when used as a bioisostere for other aromatic rings in drug design.[1]
-
Crystal Lattice Energy: The planar nature of the aromatic rings allows for strong intermolecular π-π stacking in the solid state.[2] Additionally, the pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom), facilitating strong hydrogen bonding between molecules.[1] These combined forces create a highly stable crystal lattice. A significant amount of energy is required for solvent molecules to break apart this lattice, resulting in low solubility.[2]
-
High pKa: The compound has a predicted pKa of approximately 11.51.[3] This indicates it is a very weak acid. For a compound to become ionized and thus more water-soluble, the pH of the buffer must be significantly higher than the pKa.[4][5] In standard physiological buffers (pH ~7.4), the molecule will exist almost entirely in its neutral, less soluble form.
Q2: What are the essential physicochemical properties of this compound?
A: Having the key properties summarized is crucial for experimental design.
| Property | Value / Description | Source |
| CAS Number | 149739-38-8 | [3] |
| Molecular Formula | C₉H₅BrClN₃ | Inferred |
| Predicted pKa | 11.51 ± 0.50 | [3] |
| Predicted Density | 1.667 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 396.4 ± 27.0 °C | [3] |
| General Appearance | Typically a solid crystalline substance. | [6] |
Section 2: A Systematic Approach to Solubility Assessment
Q3: Before I start my main experiment, how can I accurately determine the solubility of my compound lot in my specific assay buffer?
A: It is critical to experimentally determine the solubility limit rather than relying solely on predicted values. The two primary methods for this are kinetic and thermodynamic solubility assays. For most drug discovery applications, the kinetic assay is more representative of how compounds are handled in high-throughput screening.[7][8]
| Assay Type | Description | When to Use |
| Kinetic Solubility | Measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It reflects the solubility of a metastable form and is sensitive to the rate of addition and mixing.[7][8][9] | Ideal for early-stage drug discovery and high-throughput screening (HTS) as it mimics the common experimental workflow.[10] |
| Thermodynamic Solubility | Measures the true equilibrium solubility of the most stable solid form of the compound. Solid powder is incubated with the buffer for an extended period (e.g., 24 hours) until equilibrium is reached.[11][12][13] | The gold standard for lead optimization and formulation development, providing the true saturation solubility.[11] |
Below is a general workflow for assessing and addressing solubility, followed by a detailed protocol for the more commonly used kinetic solubility assay.
Caption: Workflow for assessing and troubleshooting compound solubility.
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is adapted from standard industry practices and is designed to be performed in a 96-well plate format.[7][9]
Objective: To determine the maximum soluble concentration of this compound in a chosen aqueous buffer when introduced from a DMSO stock.
Materials:
-
This compound
-
100% Dimethyl Sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plates
-
96-well filter plate (e.g., Millipore MultiScreen® Solubility filter plates)[8]
-
Plate reader capable of UV-Vis absorbance or a nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved. This is your starting stock.[9]
-
Plate Mapping: Design a plate map. You will be creating a serial dilution of your compound in the aqueous buffer. Include buffer-only and DMSO-only controls.
-
Assay Plate Preparation:
-
Add the appropriate volume of your aqueous buffer to the wells of the 96-well plate.
-
Add a small, fixed volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the first well of the dilution series. The final DMSO concentration should be kept constant and ideally below 2%.[8] For a final volume of 200 µL, this would be 198 µL of buffer + 2 µL of stock for a 1% final DMSO concentration and a 100 µM starting compound concentration.
-
-
Serial Dilution: Perform a serial dilution across the plate, mixing thoroughly at each step.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1.5 to 2 hours, with gentle shaking.[8][9]
-
Detection of Precipitation:
-
Nephelometry (Light Scattering): Read the plate on a nephelometer. An increase in light scattering relative to controls indicates the formation of a precipitate.[9]
-
UV Absorbance (Filtration Method): Place the filter plate on top of a fresh 96-well UV-compatible plate. Transfer the contents of your assay plate to the filter plate and use a vacuum manifold to filter the solutions. This separates the soluble compound from any precipitate. Read the absorbance of the filtrate in the UV plate at the compound's λ_max.[7]
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the compound concentration. The concentration at which the signal deviates from linearity is the measured kinetic solubility limit.
Section 3: Core Troubleshooting Strategies for Low Solubility
Q4: My kinetic solubility assay shows precipitation well below my desired final concentration. What is the most direct way to fix this?
A: The most common and effective first step is to optimize the concentration of a co-solvent in your final assay buffer.[14] Co-solvents are water-miscible organic solvents that increase the solubility of non-polar molecules by reducing the overall polarity of the solvent system.[][16]
Since your compound is already in a DMSO stock, the simplest approach is to slightly increase the final percentage of DMSO in your assay. However, be mindful that DMSO can affect the activity of enzymes and other biological targets. It is critical to run a vehicle tolerance control in your main assay to determine the maximum percentage of DMSO that does not cause artifacts. For most cell-based and biochemical assays, a final DMSO concentration of 0.5% to 1% is acceptable, but this must be empirically verified.
Q5: Given the compound's pKa of ~11.5, can I adjust the buffer pH to improve solubility?
A: While pH adjustment is a powerful technique for ionizable compounds, it is likely not a viable primary strategy for this compound in a biological context.[][17]
To significantly increase the proportion of the more soluble, ionized (deprotonated) form, you would need to raise the buffer pH to be near or above the pKa of 11.51.[4] A buffer with a pH of 10-12 would denature most proteins and be incompatible with live cells, rendering the experimental results invalid. Therefore, while chemically possible, this approach is biologically impractical for this specific molecule.
Q6: Beyond DMSO, what other co-solvents can I consider, and what are the typical concentration ranges?
A: If increasing DMSO is not an option due to assay sensitivity, other pharmaceutically accepted co-solvents can be tested. The choice of co-solvent should be guided by your specific assay's tolerance.
| Co-Solvent | Typical Starting Concentration | Considerations | Source |
| Ethanol | 1-5% | Commonly used, but can be volatile and may affect enzyme kinetics. | [][18] |
| Propylene Glycol (PG) | 1-10% | Less toxic than ethanol; a good starting point for many in vitro systems. | [18][19] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A polymer commonly used in formulations; can be more viscous. | [][19] |
| Glycerin | 1-10% | Generally well-tolerated but can increase viscosity significantly. | [18] |
Important: Whenever you introduce a new co-solvent, you must re-validate your assay with the new vehicle to ensure it does not interfere with the results. A systematic troubleshooting workflow is essential.
Caption: Decision tree for troubleshooting compound precipitation.
Section 4: Advanced Solubilization & FAQs
Q7: Co-solvents are not providing sufficient solubility for my needs. What are the next-level options?
A: If standard co-solvents are insufficient, you are moving into the realm of formulation science. These techniques are powerful but require more development and careful validation.
-
Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[20] However, surfactants are detergents and are highly likely to interfere with biological assays, especially those involving proteins or cell membranes. Their use should be approached with extreme caution.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[4][21] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice. This can be a very effective method, but the cyclodextrin itself can sometimes have biological effects.
Q8: What are best practices for preparing and storing my DMSO stock solution?
A:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to prevent introducing water, which can lower the solubility of your compound in the stock.
-
Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Water from atmospheric condensation can accumulate during thawing, potentially causing your compound to precipitate in the stock over time.
-
Warm Before Use: Before opening a vial of frozen DMSO stock, allow it to come to room temperature completely and briefly vortex to ensure homogeneity.
Q9: My compound seems to "crash out" of solution upon dilution. How does this affect my results?
A: This phenomenon, where a compound precipitates upon dilution from a high-concentration DMSO stock into an aqueous buffer, is a classic sign of poor kinetic solubility.[7] This precipitation significantly reduces the actual concentration of the compound available to interact with your biological target, leading to:
-
Underestimation of Potency (False Negatives): The apparent IC50 or EC50 will be much higher than the true value because the effective concentration is lower than the nominal concentration.
-
Poor Reproducibility: The amount of precipitation can vary depending on minor changes in temperature, mixing speed, and dilution technique, leading to high variability in your results.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 149739-38-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Buy 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid (EVT-13774242) [evitachem.com]
- 7. enamine.net [enamine.net]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. evotec.com [evotec.com]
- 14. ijpbr.in [ijpbr.in]
- 16. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PH adjustment: Significance and symbolism [wisdomlib.org]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Co-solvent: Significance and symbolism [wisdomlib.org]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Purification Strategies for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
Welcome to the technical support guide for the purification of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole. This document provides in-depth, field-proven strategies to help you overcome common purification challenges, ensuring the high purity required for downstream applications in research and drug development. The advice herein is structured to explain not just the procedural steps, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
Understanding potential impurities is the first step toward designing an effective purification strategy. Given the common synthetic routes to substituted pyrazoles, which often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with hydrazine, your crude product may contain several types of impurities.[1][2][3]
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include the precursor chalcone, (E)-1-(3-chlorophenyl)-3-arylprop-2-en-1-one, or hydrazine hydrate.[4]
-
Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl precursor with hydrazine can lead to the formation of isomeric pyrazoles.[5] In this case, you might have the 5-(3-chlorophenyl) isomer, although steric and electronic factors often favor one over the other.
-
Unbrominated Pyrazole: Incomplete bromination can leave residual 3-(3-chlorophenyl)-1H-pyrazole in your crude mixture.
-
Side-Reaction Products: Over-bromination could lead to di-bromo species. Additionally, side reactions from the initial cyclization can generate various heterocyclic byproducts.[6]
-
Residual Solvents: Solvents used during synthesis or workup (e.g., ethanol, acetic acid, DMF) may be present.
Q2: My initial TLC analysis shows multiple spots. How can I tentatively identify my product and devise a purification plan?
Thin-Layer Chromatography (TLC) is your primary diagnostic tool. To interpret the results effectively:
-
Co-spotting: Run a TLC plate spotting your crude reaction mixture in one lane, the starting material(s) in adjacent lanes, and a co-spot (crude mixed with starting material) in another.[7] This will confirm if any of the impurity spots correspond to unreacted precursors.
-
Visualization: Use multiple visualization techniques. A UV lamp (254 nm) will show UV-active compounds. Staining with potassium permanganate (KMnO₄) can reveal non-UV-active impurities, particularly those that are easily oxidized.
-
Polarity Assessment: The product, this compound, is a moderately polar compound. On a silica gel TLC plate using a hexane/ethyl acetate eluent, the least polar compounds (like some starting materials or non-polar byproducts) will have a higher Rf value, while more polar compounds (like the N-H containing pyrazole) will have a lower Rf. Highly polar impurities may remain at the baseline.
Based on the TLC, you can choose the best path forward, as illustrated in the workflow below.
Caption: Initial Purification Decision Workflow.
Troubleshooting and In-Depth Guides
Q3: Recrystallization is my first choice. What is the best protocol and which solvents should I try?
Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent is found. The ideal solvent dissolves the compound well when hot but poorly when cold.[8]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents at room temperature and upon heating.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent to dissolve the compound completely at its boiling point. Using excess solvent is a common mistake that drastically reduces yield.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can cause the compound to "oil out" or trap impurities.[8]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Type | Rationale & Comments |
| Ethanol or Isopropanol | Single Solvent | Pyrazoles often have good solubility in hot alcohols and lower solubility upon cooling.[9][10] |
| Ethyl Acetate | Single Solvent | A moderately polar solvent that is often effective for compounds of this type. |
| Toluene | Single Solvent | A non-polar aromatic solvent; useful if the compound is less polar. |
| Ethanol / Water | Mixed Solvent | Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. A very common and effective system for pyrazoles.[8][9] |
| Ethyl Acetate / Hexane | Mixed Solvent | Dissolve in minimal ethyl acetate and add hexane as the anti-solvent. |
Q4: My pyrazole is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[8] This is a common issue.
-
Solution 1: Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot "good" solvent to lower the saturation point, allowing crystallization to occur at a lower temperature.[8]
-
Solution 2: Slow Down Cooling: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. This prevents rapid precipitation.
-
Solution 3: Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce nucleation.[8]
-
Solution 4: Change Solvents: The solvent system may be inappropriate. Re-screen for a better solvent or mixed-solvent system.
Q5: Recrystallization failed to remove a key impurity. How do I perform column chromatography?
Column chromatography is the most powerful method for separating compounds with similar polarities, such as regioisomers.[7]
Key Consideration: The Pyrazole Basicity The pyrazole ring is weakly basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, or even irreversible adsorption of your product.
Solution: Deactivate the silica gel. This is achieved by adding a small amount of a basic modifier, typically triethylamine (Et₃N), to your eluent system (e.g., 0.5-1% by volume).[9] Alternatively, using neutral alumina as the stationary phase can be effective.[7][9]
Step-by-Step Column Chromatography Protocol:
-
TLC Optimization: Find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.25-0.35 on the TLC plate. The spots should be well-separated.
-
Column Packing: Pack a column with silica gel using your initial, non-polar eluent (e.g., 100% hexane). For basic compounds, it's often better to pack the column with the eluent mixture already containing triethylamine.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column (dry loading).
-
Elution: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). For example, start with 5% Ethyl Acetate in Hexane and slowly increase to 15-20%. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
Caption: Workflow for Optimizing Column Chromatography Conditions.
Q6: Can I use a chemical method like salt formation to purify my pyrazole?
Yes, this is a very effective technique for removing non-basic impurities. The basic nitrogen atom of the pyrazole ring can be protonated by an acid to form a salt.[7] These salts are often highly crystalline and have different solubility profiles than the free base.
Protocol for Purification via Salt Formation:
-
Dissolve the crude pyrazole in a suitable organic solvent like isopropanol or acetone.[11]
-
Add at least one equivalent of an acid, such as hydrochloric acid (as a solution in isopropanol) or sulfuric acid, dropwise while stirring.[7][11]
-
The pyrazole salt will often precipitate or crystallize out of the solution. This can be enhanced by cooling.
-
Filter the solid salt and wash it with a cold solvent (e.g., diethyl ether) to remove the organic, non-basic impurities that remain in the mother liquor.
-
The purified salt can be recrystallized if necessary.
-
To recover the purified free base, dissolve the salt in water, neutralize the solution with a base (e.g., NaHCO₃ or dilute NaOH), and extract the pure pyrazole into an organic solvent like ethyl acetate or dichloromethane.
This method is particularly useful for large-scale purifications where chromatography is less practical.[12]
References
- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Addressing Degradation and Stability Challenges of Pyrazole Compounds
Welcome to the Technical Support Center for pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile pyrazole scaffold. Pyrazole derivatives are cornerstones in modern drug discovery, forming the core of therapeutics ranging from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1][2][3][4] However, their chemical reactivity, while beneficial for synthesis and biological activity, can also present significant stability challenges during discovery, development, and storage.
This document provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common degradation and stability issues encountered in the laboratory. It is structured in a practical question-and-answer format, followed by detailed experimental protocols and troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs) on Pyrazole Stability
This section addresses the most common initial queries regarding the stability and handling of pyrazole compounds.
Q1: What are the primary factors that cause pyrazole compounds to degrade?
A1: The stability of a pyrazole derivative is dictated by its unique substitution pattern and its environment. However, the principal drivers of degradation are consistent across the class and include:
-
pH: The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic sp² nitrogen, making its stability susceptible to pH.[1] Functional groups attached to the ring, such as esters or amides, are prone to acid- or base-catalyzed hydrolysis. For example, pyrazolyl benzoic acid esters have been shown to rapidly hydrolyze in alkaline buffer (pH 8) to their inactive pyrazol-3-ol metabolites.[5][6]
-
Oxidation: The electron-rich pyrazole ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in assay media, trace metal contaminants, or peroxide impurities in solvents.[7] Common outcomes include N-oxidation or hydroxylation of the ring, such as the metabolic conversion of pyrazole to 4-hydroxypyrazole by cytochrome P-450 enzymes.[8] Pyrazoline derivatives (the dihydro form of pyrazoles) are particularly sensitive and may undergo oxidation to yield colored products.[9]
-
Light (Photodegradation): Exposure to UV or even high-intensity visible light can induce photolytic degradation. This often involves the generation of reactive radical species and can lead to complex degradation profiles, including cleavage of the N-N bond or other rearrangements.[10][11][12]
-
Temperature: Elevated temperatures accelerate all degradation pathways. While the pyrazole core is generally thermally stable, substituent groups can undergo thermally induced decomposition. Long-term storage at ambient or elevated temperatures is a common cause of sample degradation.
Q2: What are the general best practices for storing pyrazole compounds?
A2: Proper storage is the most critical step in preventing degradation. The following table summarizes the recommended conditions for solid compounds and solutions.
| Storage Parameter | Solid Compound Recommendation | Solution Recommendation | Rationale & Causality |
| Temperature | -20°C or below (long-term) [13] 2-8°C (short-term) [13] | -20°C or -80°C | Reduces the kinetic rate of all chemical degradation pathways. Lower temperatures are always preferable for long-term stability. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[9] | Store under an inert gas, especially for stock solutions. | Prevents oxidative degradation from atmospheric oxygen. This is critical for pyrazolines and other easily oxidized derivatives. |
| Light | Store in amber vials or containers wrapped in aluminum foil.[9][13] | Use amber vials for storage and minimize exposure to ambient light during experiments. | Prevents initiation of photolytic degradation pathways. |
| Moisture | Store in a desiccator or tightly sealed container in a dry environment.[13][14][15] | Use dry, aprotic solvents (e.g., anhydrous DMSO, DMF) for stock solutions. | Prevents hydrolysis of susceptible functional groups and minimizes water-mediated degradation. |
| Container | Tightly sealed, inert glass vials with PTFE-lined caps.[13] | Same as for solids. Avoid plastic containers for long-term storage due to potential leaching and gas permeability. | Ensures a stable microenvironment, preventing contamination and interaction with container materials. |
Q3: My pyrazole compound is poorly soluble in aqueous buffers for my bioassay. What can I do?
A3: This is a very common challenge. Pyrazole derivatives, especially those with multiple aromatic substituents, often have low aqueous solubility.[1][16] The standard approach is to prepare a concentrated stock solution in an organic solvent, typically DMSO, and then dilute it into the aqueous assay medium.
If the compound precipitates ("crashes out") upon dilution, consider these strategies:
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the compound's aqueous solubility limit. Try performing a dose-response experiment at lower concentrations.[16]
-
Optimize the Stock Solvent: While DMSO is common, ensure it is anhydrous. Water in your DMSO stock can dramatically lower the solubility of hydrophobic compounds.
-
Use Co-solvents or Excipients: For in vivo studies or challenging in vitro assays, formulation vehicles containing solubilizing agents are often necessary. Common examples include:
-
Co-solvents: Polyethylene glycol 400 (PEG400), Propylene Glycol (PG).
-
Surfactants: Tween-80, Cremophor EL.
-
Complexation Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD). A typical vehicle for oral gavage might consist of 5-10% DMSO, 40% PEG400, and 5% Tween-80 in saline.[17]
-
-
Control the Dilution Process: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation. A serial dilution approach can also be effective.[16]
Part 2: Troubleshooting Guide for Degradation Issues
This section provides a problem-solving framework for when you suspect your pyrazole compound is degrading during an experiment.
Scenario 1: You observe a new peak in your HPLC/LC-MS analysis over time.
Your pyrazole compound, which was initially pure, now shows a new, more polar peak after being left in solution on the benchtop or after a bioassay.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for identifying degradation pathways.
Common Degradation Products to Expect:
-
Hydrolysis: If your compound is an ester, expect to see the corresponding carboxylic acid and alcohol (e.g., a pyrazol-3-ol).[5] These products are typically more polar and will have a shorter retention time on a reverse-phase HPLC column.
-
Oxidation: The most common oxidation products are N-oxides or hydroxylated species on the pyrazole or adjacent rings.[7][8] These will also be more polar. An increase in mass of 16 Da (for one oxygen atom) is a key indicator in LC-MS analysis.
-
Photodegradation: These products can be complex and varied. It is crucial to run a control sample that has been kept in the dark to confirm that light is the causative factor.
Scenario 2: Assay results are inconsistent or non-reproducible.
You are testing a pyrazole derivative in a cell-based or enzymatic assay, and the IC50 values vary significantly between experiments.
Potential Cause & Solution:
-
Compound Instability in Assay Medium: The compound may be degrading over the time course of the experiment (e.g., 24-72 hours for a cell viability assay).
-
Troubleshooting Step: Perform a time-course stability study. Prepare your compound in the final assay medium (including cells, serum, etc., if applicable) and analyze its concentration by HPLC or LC-MS at t=0 and at several time points throughout the assay duration (e.g., 2h, 8h, 24h, 48h).
-
Mitigation: If degradation is significant (>10-15%), you may need to shorten the assay incubation time, replenish the compound during the assay, or identify a more stable analog for further studies.
-
-
Precipitation in the Assay: The compound may be precipitating at the tested concentrations, leading to an artificially low effective concentration.
-
Troubleshooting Step: After preparing your dilution series in the assay plate, visually inspect the wells under a microscope for any precipitate. You can also centrifuge the plate and measure the compound concentration in the supernatant by HPLC to determine the soluble concentration.
-
Mitigation: Revise your dosing concentrations to stay below the solubility limit. Re-evaluate your dilution scheme or consider using formulation excipients as described in FAQ Q3.
-
Part 3: Key Experimental Protocols
Adherence to validated protocols is essential for generating reliable stability data. Here, we provide step-by-step methodologies for core stability assessment experiments.
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a pyrazole compound.[10][11][18] The goal is to achieve 5-20% degradation of the parent compound; over-stressing can lead to secondary degradants not relevant to real-world stability.[18]
Experimental Workflow for Forced Degradation
Caption: Workflow for a comprehensive forced degradation study.
Materials:
-
Pyrazole compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/PDA and Mass Spectrometer (MS) detectors
-
Calibrated photostability chamber
-
Calibrated oven
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazole compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions: For each condition, use a separate vial. Include an unstressed control (stock solution diluted to the final concentration and kept at 2-8°C in the dark).
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[7][19][20]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots and neutralize with 0.1 M HCl before analysis.[7][19][20]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours.[7][19][20]
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution at 80°C.
-
Solid: Place a few milligrams of the solid compound in an open vial in an 80°C oven.
-
-
Photolytic Degradation: Expose the solid compound and a solution (in a quartz vial) to light conditions as specified by ICH Q1B guidelines.[10][20] Wrap a control sample in foil and place it alongside the exposed sample.
-
-
Analysis: Analyze all samples (including the neutralized and control samples) using a stability-indicating HPLC method (see Protocol 2). The use of a photodiode array (PDA) detector is crucial to check for peak purity and identify spectral shifts. An MS detector is invaluable for identifying the mass of degradation products.
-
Evaluation: Determine the percentage of the parent compound remaining and the percentage of each degradation product formed. The mass balance (sum of parent and degradants) should be close to 100% for a validated method.[18]
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities and degradation products.[21][22]
Method Development Strategy:
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point for most pyrazole derivatives.[23]
-
Mobile Phase: Start with a simple gradient of water (A) and acetonitrile or methanol (B). Both mobile phases should be acidified, typically with 0.1% formic acid or trifluoroacetic acid, to ensure sharp peak shapes for the basic pyrazole ring.[23]
-
-
Initial Gradient Run:
-
Run a broad gradient (e.g., 5% to 95% B over 20-30 minutes) with an injection of your unstressed compound to determine its retention time.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm, or an absorbance maximum determined by a PDA scan).[23]
-
-
Method Optimization using Stressed Samples:
-
Inject a cocktail of your forced degradation samples (or the most degraded sample). The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Adjust the Gradient: If peaks are co-eluting, modify the gradient slope. Make it shallower around the elution time of the co-eluting peaks to increase resolution.
-
Change Organic Modifier: If separation is still poor, switch the organic solvent (e.g., from acetonitrile to methanol) as this changes the selectivity of the separation.
-
Check Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of degradants. The spectra across the peak should be homogenous.[18]
-
-
Validation: Once a suitable method is developed, it must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[21][23]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sgs.com [sgs.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. ijisrt.com [ijisrt.com]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ijcpa.in [ijcpa.in]
Minimizing off-target effects of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole in experiments
A Guide to Minimizing Off-Target Effects in Experimental Settings
Welcome to the technical support resource for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to effectively use this novel pyrazole-based inhibitor. Given that this is a new chemical entity, rigorous validation is paramount. This guide focuses on the critical aspect of identifying, understanding, and minimizing off-target effects to ensure the generation of reliable and reproducible data.
The pyrazole scaffold is a cornerstone in medicinal chemistry, known for its diverse pharmacological activities, often as inhibitors of protein kinases or enzymes like cyclooxygenases.[1][2] However, like any small molecule inhibitor, this compound has the potential to interact with unintended proteins, leading to off-target effects that can confound experimental results.[3] This guide provides a logical framework for de-risking your experiments and building confidence in your findings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern when using a new compound like this compound?
A1: Off-target effects are unintended biological consequences that occur when a small molecule, such as this compound, interacts with proteins other than its intended therapeutic or experimental target.[3] These effects are a major concern for several reasons:
-
Toxicity: Interactions with unintended targets can lead to cellular toxicity, which may mask the desired specific effect or limit the compound's therapeutic potential.[3]
-
Lack of Reproducibility: The extent of off-target effects can vary between different cell lines or experimental models, contributing to poor reproducibility of results.
For a novel compound, the landscape of its potential off-target interactions is unknown. Therefore, proactively designing experiments to identify and control for these effects is a critical step in target validation and drug discovery.[4]
Q2: I'm observing an unexpected or inconsistent phenotype in my cell-based assay. How can I begin to determine if it's an off-target effect?
A2: This is a common and important challenge. A systematic approach is required to dissect the observed phenotype. Here is a logical workflow to begin your investigation:
Caption: Initial workflow for troubleshooting an unexpected phenotype.
Start by performing a careful dose-response analysis . Off-target effects often manifest at higher concentrations, while the desired on-target effect should occur at a lower, specific concentration range.[3][5] Concurrently, run a cytotoxicity assay (e.g., MTT or LDH) to determine the concentration at which this compound induces cell death.[3] If the observed phenotype only occurs at cytotoxic concentrations, it is likely a non-specific effect.
Q3: How do I definitively confirm that this compound is engaging its intended target within the cell?
A3: Confirming target engagement is the most critical step to validate that your compound is working as intended in a complex cellular environment.[3][6] Observing a downstream phenotype is not sufficient proof. A direct target engagement assay provides evidence that the compound is binding to its intended target at concentrations where the biological effect is observed.[7][8]
Several advanced techniques can be used:
-
NanoBRET™ Target Engagement Assay: This technology measures compound binding to a specific protein target in live cells by detecting the proximity of a fluorescent tracer and a NanoLuc® luciferase-tagged target protein.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated, and the amount of soluble (un-denatured) target protein is quantified, typically by Western blot.
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses active site-directed covalent probes to assess the functional state of enzymes. Competitive ABPP can measure the ability of a reversible inhibitor, like this compound, to compete with the probe for binding to the target enzyme in vivo.[9]
Without direct evidence of target engagement, it is difficult to confidently link the compound's presence to the inhibition of a specific target.[6]
Q4: What is the value of using a structurally unrelated inhibitor that acts on the same target?
A4: Using an "orthogonal" probe—an inhibitor with a different chemical structure but the same intended target—is a powerful strategy to build confidence that the observed phenotype is due to on-target activity.[5] The underlying principle is that two structurally distinct molecules are unlikely to share the same off-target profiles.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Action(s) |
| Observed phenotype does not match the expected phenotype based on the target's known function (e.g., from CRISPR/siRNA data). | 1. The compound has significant off-target effects that dominate the cellular response. 2. The assumed mechanism of action for the target in the specific cell line is incorrect. 3. The inhibitor only blocks enzymatic function, while genetic methods remove both enzymatic and scaffolding functions.[6] | 1. Perform a target engagement assay to confirm the compound is binding to the intended target at the effective concentration.[7] 2. Use a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype.[5] 3. Conduct proteomic profiling (e.g., chemical proteomics) to identify potential off-targets. |
| High cytotoxicity is observed, obscuring the desired biological effect. | 1. The compound may have inherent off-target toxicity. 2. The compound may be unstable in the cell culture medium, leading to toxic degradation products.[3] 3. The cell line may be particularly sensitive to off-target effects. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to precisely determine the cytotoxic concentration range.[3] 2. Use a lower concentration of the compound and/or a shorter incubation time. 3. Test the compound's stability in cell culture medium over the time course of the experiment.[3] 4. Test the compound in a different cell line to see if the cytotoxicity is cell-type specific. |
| No observable effect even at high concentrations. | 1. The compound may have low cell permeability.[3] 2. The compound may be rapidly metabolized by the cells. 3. The target protein may not be expressed or may be non-essential in the chosen cell line. | 1. Perform a cell permeability assay. 2. Measure intracellular compound concentration using LC-MS/MS. 3. Confirm target protein expression in your cell line via Western blot or qPCR. 4. Validate the target's role in the desired phenotype using a genetic approach (e.g., siRNA or CRISPR).[3] |
Key Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Analysis
This protocol is the foundational experiment to determine the potency (IC50/EC50) of this compound and identify the optimal concentration range that minimizes off-target effects.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of this compound in your cell culture medium. A typical starting concentration might be 100 µM. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used).
-
Compound Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your primary functional assay (e.g., a cell viability assay like MTT/XTT, or a specific biomarker assay).[10]
-
Data Analysis: Plot the assay response against the log of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Interpretation: A desirable compound exhibits a steep dose-response curve.[3] Use concentrations at or slightly above the EC50 for future experiments to maximize on-target effects while minimizing the risk of off-target activity, which is more common at higher concentrations.[4]
Protocol 2: Washout Experiment to Distinguish Reversible Off-Target Effects
This experiment helps determine if the observed cellular phenotype is due to reversible inhibition of off-targets. If a phenotype disappears after the compound is removed, it is likely due to a reversible interaction.[11]
Caption: Workflow for a cell-based washout experiment.
Methodology:
-
Treatment: Treat cells with a saturating concentration of this compound (e.g., 5-10x the EC50) for a short period (e.g., 30-60 minutes).[11]
-
Washout: Aspirate the compound-containing medium. Wash the cells extensively (e.g., 3 times for 5 minutes each) with fresh, pre-warmed, compound-free medium.[11]
-
Incubation: Add fresh, compound-free medium and continue to culture the cells for the desired experimental duration.
-
Analysis: At the endpoint, assess your biological readout and compare it to cells that were continuously exposed to the inhibitor and to vehicle-treated cells.
-
Interpretation:
-
Phenotype Disappears: If the effect is lost after washout, it suggests the phenotype is caused by reversible inhibition of either the intended target or off-targets.[11]
-
Phenotype Persists: If the effect remains, it could indicate irreversible inactivation of the target or confounding factors like rapid re-synthesis of the target protein.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenge of drug resistance. Our goal is to equip you with the knowledge and practical protocols to anticipate, identify, and overcome resistance mechanisms in your experiments.
Introduction: The Challenge of Pyrazole Inhibitor Resistance
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous targeted therapies, particularly kinase inhibitors.[1][2][3][4] These compounds have shown remarkable efficacy in treating various cancers and other diseases.[3][5][6] However, as with many targeted agents, the emergence of drug resistance is a significant clinical and research challenge, often leading to treatment failure.[5][7][8] Understanding the underlying mechanisms of resistance is paramount to developing next-generation inhibitors and effective combination therapies.
This guide provides a structured approach to troubleshooting resistance to pyrazole-based inhibitors, grounded in scientific expertise and validated experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during research and development.
Q1: My pyrazole-based kinase inhibitor is showing decreased efficacy in my cell-based assays over time. What are the likely causes?
A1: A gradual loss of inhibitor efficacy is a classic sign of acquired resistance. The underlying causes can be broadly categorized into two main areas:
-
On-Target Resistance: This typically involves genetic alterations in the target protein itself, which prevent the inhibitor from binding effectively. The most common on-target resistance mechanism is the emergence of gatekeeper mutations .[7][8][9][10][11] The gatekeeper residue is a critical amino acid in the ATP-binding pocket of many kinases. A mutation at this site can sterically hinder the inhibitor's access to a deeper hydrophobic pocket, reducing its binding affinity.[9][10]
-
Off-Target Resistance: In this scenario, the cancer cells find alternative ways to bypass the inhibitory effect of the drug without altering the primary target. This can include:
-
Activation of Bypass Signaling Pathways: Cells may upregulate parallel signaling pathways to compensate for the inhibition of the primary target, thereby maintaining pro-survival signals.
-
Increased Drug Efflux: Overexpression of membrane transporter proteins, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[12]
-
To begin investigating, we recommend a stepwise approach:
-
Confirm Resistance: Perform dose-response curves with your inhibitor on the suspected resistant cell line and compare the IC50 value to the parental (sensitive) cell line. A significant shift in the IC50 confirms the development of resistance.
-
Sequence the Target Gene: Sequence the coding region of the target kinase in the resistant cells to identify potential mutations, paying close attention to the gatekeeper residue.
-
Assess Target Engagement: If no mutations are found, it is crucial to determine if the inhibitor is still binding to its target within the resistant cells. The Cellular Thermal Shift Assay (CETSA®) is an excellent method for this (see Troubleshooting Guide 1 for protocol).[3][13][14][15][16]
Q2: We've identified a gatekeeper mutation in our target kinase. How do we select or design a next-generation inhibitor to overcome this?
A2: Gatekeeper mutations are a known challenge, and several strategies have been successfully employed to overcome them:
-
Structure-Based Drug Design: Utilize the crystal structure of the mutated kinase to design new inhibitors that can accommodate the bulkier gatekeeper residue. This may involve designing smaller compounds or inhibitors that adopt a different binding mode and do not rely on accessing the back hydrophobic pocket.
-
Covalent Inhibitors: Design inhibitors that form a covalent bond with a nearby cysteine residue in the ATP-binding pocket. This can provide a strong and irreversible interaction that is less affected by mutations that alter non-covalent binding.
-
Allosteric Inhibitors: Instead of targeting the highly conserved ATP-binding site, allosteric inhibitors bind to a different site on the kinase, inducing a conformational change that inactivates the enzyme. Asciminib is a clinical example of a pyrazole-containing allosteric inhibitor of BCR-ABL that can overcome some resistance mutations.[17]
The following table provides examples of pyrazole-based inhibitors and known resistance mutations:
| Inhibitor | Target Kinase | Common Resistance Mutations |
| Crizotinib | ALK, ROS1 | L1196M (ALK), G1202R (ALK) |
| Erlotinib | EGFR | T790M |
| Ruxolitinib | JAK1/2 | V617F (driver mutation, not resistance) |
| Sorafenib | Multi-kinase | Various, often pathway-driven |
Q3: Sequencing of the target gene came back negative for mutations, and CETSA® shows the inhibitor is still binding. What are the next steps to identify the resistance mechanism?
A3: This scenario strongly suggests an off-target resistance mechanism. Here’s a logical workflow to dissect the possibilities:
-
Investigate Bypass Signaling Pathways: The most likely culprit is the activation of a compensatory signaling pathway. Phosphoproteomics is a powerful, unbiased approach to identify upregulated signaling cascades in your resistant cells compared to the parental line (see Troubleshooting Guide 2 for a general protocol).[4][18][19][20][21]
-
Assess Drug Efflux: Overexpression of drug efflux pumps is another common non-mutational resistance mechanism. You can investigate this by:
-
Using Efflux Pump Inhibitors: Treat your resistant cells with your pyrazole-based inhibitor in combination with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A restoration of sensitivity to your primary inhibitor suggests the involvement of efflux pumps.
-
Direct Measurement of Efflux: Employ fluorescent substrates of efflux pumps (e.g., rhodamine 123 or calcein-AM) to directly measure and compare pump activity between your sensitive and resistant cell lines.
-
-
Genome-Wide Screens: For a comprehensive and unbiased discovery of resistance genes, a CRISPR-Cas9 screen can be employed. This allows you to identify genes whose knockout confers resistance to your inhibitor (see Troubleshooting Guide 3 for key considerations).[22][23][24][25][26]
Troubleshooting Guides
This section provides more detailed experimental protocols and workflows.
Troubleshooting Guide 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the general steps for performing a CETSA experiment to determine if your pyrazole-based inhibitor is binding to its target protein in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA® measures the amount of soluble target protein remaining after heat treatment.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture your parental (sensitive) and suspected resistant cells to 70-80% confluency.[13]
-
Prepare a stock solution of your pyrazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Treat the cells with the inhibitor at a concentration known to be effective in the parental line. Include a vehicle control (e.g., DMSO) for both cell lines.
-
Incubate for a sufficient time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target engagement.[13]
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS to remove excess inhibitor.
-
Resuspend the cell pellet in PBS containing protease inhibitors.[13]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step to 4°C.[13] This will generate a melt curve.
-
For a simplified isothermal dose-response format, heat all samples at a single, optimized temperature (determined from the melt curve) for 3 minutes.[14]
-
-
Cell Lysis and Protein Extraction:
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of your target protein in the supernatant using Western blotting or ELISA.[13]
-
Normalize the data to a loading control (a protein not expected to be affected by the treatment).
-
Interpreting the Results:
-
Parental Cells: You should observe a temperature-dependent decrease in the soluble target protein in the vehicle-treated sample. In the inhibitor-treated sample, the protein should be more stable, resulting in a shift of the melt curve to higher temperatures.
-
Resistant Cells:
-
On-Target Mutation (Altered Binding): You will likely see no significant difference in the melt curves between the vehicle- and inhibitor-treated resistant cells, indicating the inhibitor is no longer binding effectively.
-
Off-Target Resistance: The inhibitor should still stabilize the target protein, resulting in a thermal shift similar to that seen in the parental cells. This indicates the resistance mechanism lies downstream or in a parallel pathway.
-
Diagram of CETSA® Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Troubleshooting Guide 2: Identifying Bypass Signaling Pathways with Phosphoproteomics
This guide provides a high-level overview of a phosphoproteomics workflow to identify activated signaling pathways in resistant cells.
Principle: Changes in protein phosphorylation are a hallmark of altered kinase signaling. By comparing the phosphoproteomes of sensitive and resistant cells, we can identify pathways that are differentially activated.
Step-by-Step Workflow:
-
Experimental Design and Sample Preparation:
-
Culture parental and resistant cells and treat them with your pyrazole-based inhibitor or vehicle control.
-
Lyse the cells rapidly in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[18]
-
Perform protein digestion (typically with trypsin) to generate peptides.[18][20]
-
-
Phosphopeptide Enrichment:
-
Due to the low abundance of phosphopeptides, an enrichment step is crucial. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[21]
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
-
Data Analysis and Interpretation:
-
Identify and quantify the phosphopeptides in each sample.
-
Compare the phosphoproteomes of the resistant and parental cells to identify differentially phosphorylated proteins.
-
Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to map the differentially phosphorylated proteins to known signaling pathways. This will highlight pathways that are hyperactivated in the resistant cells.[19]
-
Diagram of Phosphoproteomics Workflow
Caption: Identifying bypass signaling pathways via phosphoproteomics.
Troubleshooting Guide 3: Key Considerations for CRISPR-Cas9 Screens for Drug Resistance
CRISPR-Cas9 screens are a powerful tool for identifying genes that, when knocked out, lead to drug resistance. Here are some critical points to consider for a successful screen.
Principle: A pooled library of guide RNAs (gRNAs) targeting all genes in the genome is introduced into a population of cells. The cells are then treated with the pyrazole-based inhibitor. Cells that survive and proliferate are enriched for gRNAs that target genes involved in the drug's mechanism of action or in pathways that can be modulated to confer resistance.
Key Considerations:
-
Cell Line Selection: Choose a cell line that is sensitive to your inhibitor and suitable for CRISPR editing (e.g., good transfection/transduction efficiency, stable Cas9 expression).[22]
-
Library and Controls: Use a well-validated genome-wide gRNA library. Include non-targeting gRNAs as negative controls and gRNAs targeting essential genes as positive controls for editing efficiency.[23]
-
Screening Parameters:
-
Drug Concentration: Use a concentration of your inhibitor that provides strong selective pressure but allows a small fraction of cells to survive.
-
Duration: The duration of the screen should be long enough to allow for the outgrowth of resistant clones.
-
-
Data Analysis:
-
Use next-generation sequencing (NGS) to determine the representation of gRNAs in the surviving cell population compared to the initial population.
-
Genes whose gRNAs are significantly enriched in the treated population are candidate resistance genes.
-
Validate your top hits individually to confirm their role in resistance.
-
Diagram of CRISPR Screen Logic
Caption: Logic flow for a pooled CRISPR-Cas9 resistance screen.
Conclusion
Overcoming resistance to pyrazole-based inhibitors is a multifaceted challenge that requires a systematic and informed approach. By understanding the potential on-target and off-target mechanisms of resistance and employing the appropriate experimental tools, researchers can effectively troubleshoot these issues. This guide provides a foundation for identifying the root cause of resistance and developing strategies to circumvent it, ultimately contributing to the development of more durable and effective therapies.
References
- 1. Identification of efflux-mediated multi-drug resistance in bacterial clinical isolates by two simple methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Proteomic Strategies to Characterize Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Gatekeeper Mutations for Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in protein kinase drug discovery through targeting gatekeeper mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School [hms.harvard.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 19. Identifying Novel Signaling Pathways: An Exercise Scientists Guide to Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 23. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 24. idtdna.com [idtdna.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and widely adopted strategy involves a two-step process: first, the synthesis of the pyrazole core, followed by regioselective bromination. This approach allows for better control over each transformation, which is critical for scalability and final product purity.
-
Step 1: Pyrazole Ring Formation. This is typically achieved via the condensation of a 1,3-dicarbonyl equivalent with a hydrazine source. For this specific target, the reaction of 1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (a β-enaminone) with hydrazine hydrate is a common method. The enaminone is readily prepared from 3'-chloroacetophenone and DMF-DMA. This cyclization reaction generally proceeds in high yield.[1]
-
Step 2: Electrophilic Bromination. The resulting 3-(3-chlorophenyl)-1H-pyrazole is then brominated at the C4 position. N-Bromosuccinimide (NBS) is the preferred reagent for this step as it is a solid, easier to handle on a large scale than liquid bromine, and offers higher selectivity, minimizing over-bromination.[2]
Q2: Why is a two-step synthesis preferred over a one-pot approach for scale-up?
While one-pot, multi-component reactions are elegant, a staged, two-step approach offers superior control during scale-up for several reasons:
-
Process Control and Safety: Each step has different optimal conditions (temperature, solvent, pH). Running them separately allows for precise control, which is crucial for consistent yield and impurity profiles. Exothermic events, such as bromination, can be managed more safely in a dedicated step.
-
Impurity Management: Impurities generated in the first step can be removed before the second, preventing them from reacting further to create complex side products that are difficult to separate from the final product.
-
Analytical Monitoring: Clear checkpoints (In-Process Checks or IPCs) can be established after each step to ensure the reaction has gone to completion and meets specifications before proceeding, preventing the waste of valuable materials and time.
Q3: What are the critical safety considerations when handling the reagents for this synthesis?
Safe handling of all chemicals is paramount. Key reagents of concern include:
-
Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[3][4] An emergency eyewash and shower should be readily accessible.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant to the skin and respiratory system. It can also decompose exothermically, especially in the presence of impurities or at elevated temperatures. Store it in a cool, dry place away from light.[5]
-
Solvents (e.g., DMF, Acetonitrile): Use appropriate ventilation to avoid inhaling vapors. Dimethylformamide (DMF) is a reproductive toxin.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7]
Q4: How do I choose an appropriate solvent system for the final product crystallization?
The goal of crystallization is to achieve high purity and yield with a desirable crystal form. The ideal solvent system should exhibit high solubility for the product at elevated temperatures and low solubility at room temperature or below.
| Solvent Class | Example(s) | Suitability for this compound | Rationale |
| Alcohols | Isopropanol, Ethanol | Good | Often provides a good solubility gradient. The product is typically highly soluble in hot alcohol and precipitates upon cooling. |
| Esters | Ethyl Acetate | Moderate | Can be used, but solubility might be high even at room temperature, potentially reducing yield. Often used as part of a co-solvent system. |
| Hydrocarbons | Heptane, Hexane | Poor (as primary solvent) | The product has low solubility in non-polar solvents. Excellent as an anti-solvent to induce precipitation when added to a solution of the product in a more polar solvent (e.g., Ethyl Acetate/Heptane). |
| Ketones | Acetone | Good (with caution) | High solvency, which may require a large volume of anti-solvent or significant concentration to induce crystallization. |
| Ethers | Methyl tert-butyl ether (MTBE) | Moderate | Can be effective, often in combination with a non-polar anti-solvent. |
Recommendation: Start with isopropanol or an ethyl acetate/heptane co-solvent system for initial crystallization trials.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-chlorophenyl)-1H-pyrazole
This protocol is based on the cyclization of an enaminone intermediate with hydrazine.
Step-by-Step Methodology:
-
Preparation of the Enaminone: In a reactor equipped with a mechanical stirrer and reflux condenser, charge 3'-chloroacetophenone (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Heat the mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting acetophenone is consumed.
-
Cool the reaction mixture to room temperature. The intermediate, 1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, can often be used directly in the next step without purification.
-
Cyclization: To the crude enaminone, add ethanol as a solvent.
-
Slowly add hydrazine hydrate (1.1 eq) at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC/HPLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the product. Stir for 30 minutes.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 3-(3-chlorophenyl)-1H-pyrazole as a solid.
Protocol 2: Synthesis of this compound
This protocol details the regioselective bromination of the pyrazole core.
Step-by-Step Methodology:
-
In a suitable reactor, charge 3-(3-chlorophenyl)-1H-pyrazole (1.0 eq) and a solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC. The product spot should be less polar than the starting material.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine.
-
If using a water-miscible solvent like acetonitrile, remove it under reduced pressure. If using an immiscible solvent like dichloromethane, separate the organic layer.
-
Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., isopropanol) to yield pure this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Issue 1: Low or No Yield in Pyrazole Formation (Protocol 1)
-
Potential Cause A: Incomplete Enaminone Formation. The initial condensation reaction is sluggish or incomplete.
-
Solution: Ensure the reaction temperature is maintained at 120-130 °C. Confirm the quality of the DMF-DMA, as it can degrade over time. An excess of DMF-DMA (up to 1.5 eq) can be used to drive the reaction to completion.
-
-
Potential Cause B: Incorrect pH during Cyclization. The cyclization with hydrazine is pH-sensitive.
-
Solution: While this reaction often proceeds well without pH adjustment, adding a catalytic amount of a mild acid like acetic acid can sometimes facilitate the reaction.[8]
-
-
Potential Cause C: Product Loss during Work-up. The product may have some solubility in water, especially if impurities are present.
-
Solution: Ensure the precipitation is done from a concentrated solution and cooled sufficiently before filtration. If significant product remains in the aqueous phase, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Issue 2: Formation of Impurities during Bromination (Protocol 2)
-
Potential Cause A: Over-bromination (Di-bromo impurity). Use of excess NBS or elevated reaction temperatures can lead to the formation of di-brominated pyrazole species.
-
Solution: Maintain strict stoichiometric control of NBS (1.0 to 1.05 eq). Perform the addition at a low temperature (0-5 °C) to control the reaction's reactivity. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Potential Cause B: Formation of Regioisomers. While bromination at C4 is electronically favored, small amounts of the C5-bromo isomer can form.
-
Solution: The choice of solvent can influence regioselectivity. Acetonitrile or halogenated solvents generally provide good selectivity for C4 bromination. This impurity is typically removed during recrystallization.
-
-
Potential Cause C: Hydrolysis of NBS. If moisture is present in the reaction, NBS can hydrolyze, reducing its effective concentration and potentially leading to incomplete conversion.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen) for large-scale runs.
-
Issue 3: Purification Challenges on a Larger Scale
-
Potential Cause A: Oiling Out during Crystallization. The product separates as a liquid instead of a solid when an anti-solvent is added or the solution is cooled.
-
Solution: This occurs when the solution becomes supersaturated too quickly or in a solvent where the product's melting point is below the solution temperature. Slow down the cooling rate or the addition of the anti-solvent. Seeding the solution with a small crystal of pure product can promote proper crystal formation.
-
-
Potential Cause B: Poor Filtration Characteristics. The product crystallizes as very fine needles or a gummy solid that clogs the filter.
-
Solution: The crystallization solvent and cooling profile significantly impact crystal habit. Experiment with different solvent systems. A slower crystallization process often leads to larger, more easily filterable crystals. An aging period, where the slurry is stirred at a low temperature for several hours before filtration, can also improve crystal morphology.
-
-
Potential Cause C: Chromatography is Not Viable for Scale-up. Column chromatography, while effective in the lab, is often too costly and slow for large-scale production.[9]
-
Solution: Focus on optimizing the crystallization process. If impurities are difficult to remove, consider alternative purification techniques like agitated bed crystallization or using scavenger resins to remove specific impurities.[10] For high-value pharmaceutical intermediates, continuous chromatography systems are an emerging option for large-scale purification.[11]
-
Visualized Workflows
General Synthesis Pathway
The following diagram illustrates the standard two-step synthetic workflow.
Caption: Two-step synthesis workflow.
Troubleshooting Decision Tree for Low Bromination Yield
This diagram provides a logical path for diagnosing yield issues in Protocol 2.
Caption: Decision tree for low bromination yield.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Buy 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid (EVT-13774242) [evitachem.com]
- 3. aksci.com [aksci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. combi-blocks.com [combi-blocks.com]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 9. bachem.com [bachem.com]
- 10. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynce.com [biosynce.com]
Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in synthetic chemistry: controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the formation of unwanted regioisomers in their reactions. Here, we dissect the underlying principles governing regioselectivity and provide actionable troubleshooting strategies and in-depth FAQs to steer your synthesis toward the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it so critical?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[1] In the context of pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric pyrazoles. The control over which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity in subsequent synthetic steps.[1] For professionals in drug discovery and development, ensuring the selective synthesis of the intended isomer is paramount for therapeutic efficacy and process efficiency.[1]
Q2: What are the fundamental factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a delicate interplay of several factors:[3][4][5]
-
Electronic Effects: The inherent electronic properties of the substituents on the 1,3-dicarbonyl compound are a primary determinant.[3] Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to initial nucleophilic attack by the hydrazine.[1][3] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the strongly electronegative trifluoromethyl (-CF₃) group is the more electrophilic center.[1]
-
Steric Hindrance: The size of the substituents on both the dicarbonyl compound and the hydrazine can significantly influence the reaction pathway.[2][3] The initial attack of the hydrazine will preferentially occur at the less sterically hindered carbonyl group.[3]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically shift the regiochemical outcome.[2][6] For example, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2]
Q3: Beyond the Knorr condensation, what alternative strategies can be employed to achieve high regioselectivity?
A3: When the classical Knorr synthesis fails to provide the desired regioselectivity, several powerful alternative methods can be utilized:
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or α,β-ethynyl ketones, can direct the initial nucleophilic attack to a specific site, often leading to a single regioisomer.[7]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne).[7][8] This approach provides excellent control over regioselectivity, which is dictated by the electronic and steric properties of the substituents on both reactants.[7]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This strategy offers a highly regioselective route to 1,3,5-trisubstituted pyrazoles, frequently achieving complete regioselectivity, even with sterically similar substituents.[7][9]
-
Multicomponent Reactions: These elegant reactions combine three or more reactants in a single step to construct complex molecules.[7] Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[7][10]
Troubleshooting Guide
This section addresses common problems encountered during pyrazole synthesis and provides targeted solutions.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Root Cause: This outcome typically indicates that the electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl are insufficient to direct the nucleophilic attack of the hydrazine.
Solutions:
-
Solvent Modification: The choice of solvent can have a profound impact on regioselectivity.[11] Traditional solvents like ethanol may lead to poor selectivity.[12] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[11][12] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing the selectivity.[11]
Experimental Protocol: Solvent Screening for Enhanced Regioselectivity
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
Ethanol (3 mL)
-
2,2,2-Trifluoroethanol (TFE) (3 mL)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
Set up three parallel reactions in round-bottom flasks equipped with magnetic stirrers.
-
In each flask, dissolve the 1,3-diketone (1.0 mmol) in the respective solvent (Ethanol, TFE, or HFIP; 3 mL).
-
Add methylhydrazine (1.1 mmol) to each solution at room temperature.
-
Stir the reaction mixtures at room temperature for 1-4 hours.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reactions and isolate the products.
-
Analyze the crude product ratio by ¹H NMR or GC-MS to determine the regioselectivity in each solvent.
-
-
-
Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction.[13] Systematically varying the temperature may favor the formation of one regioisomer over the other.
Issue 2: The undesired regioisomer is the major product.
Root Cause: The intrinsic electronic and steric properties of your substrates are favoring the formation of the unwanted isomer under standard reaction conditions.[1]
Solutions:
-
pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens.[3] For substituted hydrazines, the relative nucleophilicity of the α- and β-nitrogens can be modulated by pH. Experimenting with acidic (e.g., acetic acid) or basic (e.g., triethylamine) additives can sometimes reverse the regioselectivity.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes alter reaction pathways and improve regioselectivity compared to conventional heating.[14] It can also significantly reduce reaction times.
Experimental Protocol: Microwave-Assisted Pyrazole Synthesis
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Appropriate solvent (if not solvent-free)
-
Microwave reactor vial
-
-
Procedure:
-
In a microwave reactor vial, combine the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.1 mmol).
-
If using a solvent, add it to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.[1]
-
After the reaction, allow the vessel to cool to room temperature.
-
Work up the reaction as appropriate (e.g., precipitation in cold water, extraction).
-
Collect and dry the product for analysis.
-
-
Data Presentation: Impact of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a fluorinated 1,3-diketone and methylhydrazine.
| Entry | Solvent | Temperature (°C) | Time (h) | Regioisomeric Ratio (Desired:Undesired) |
| 1 | Ethanol | 25 | 1 | 15:85 |
| 2 | TFE | 25 | <1 | 85:15[11] |
| 3 | HFIP | 25 | <1 | 97:3[11] |
Data adapted from a study on fluorinated pyrazole synthesis, highlighting the dramatic improvement in regioselectivity with fluorinated alcohols.[11]
Visualizing the Reaction Pathway
The regioselectivity in the Knorr pyrazole synthesis is determined at the initial nucleophilic attack step. The following diagram illustrates the two competing pathways.
Caption: Competing pathways in Knorr pyrazole synthesis.
Decision-Making Workflow for Optimizing Regioselectivity
When faced with poor regioselectivity, the following workflow can guide your optimization efforts.
Caption: Troubleshooting workflow for regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Positioning 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole in the Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of kinase inhibitor discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically successful drugs. This guide provides a comparative analysis of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole, a representative of this chemical class, against a backdrop of established kinase inhibitors. Due to the nascent stage of research on this specific molecule, direct comparative data is not yet available. Therefore, this document serves as a contextual framework, offering insights into the potential of this compound by examining the properties and performance of its well-characterized, clinically relevant pyrazole-containing counterparts and other key kinase inhibitors. Our objective is to equip researchers with the foundational knowledge and experimental guidance necessary to explore the therapeutic potential of novel pyrazole derivatives.
The Pyrazole Scaffold: A Cornerstone of Kinase Inhibition
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of drugs targeting various diseases, particularly cancer. Pyrazole-containing drugs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. In the realm of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer development and progression.
This compound: A Candidate for Exploration
This compound represents a synthetically accessible derivative within the pyrazole chemical space. The presence of a bromo substituent at the 4-position offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The 3-(3-chlorophenyl) substituent contributes to the molecule's lipophilicity and potential for specific interactions within the ATP-binding pocket of target kinases. While specific biological data for this compound is not publicly available, its structural features suggest it as a promising starting point for kinase inhibitor screening campaigns.
A Comparative Landscape of Pyrazole-Based and Other Kinase Inhibitors
To understand the potential of novel pyrazole compounds, it is instructive to compare them against established kinase inhibitors. The following tables summarize the kinase inhibitory profiles and mechanisms of action of several key drugs, including those with and without a pyrazole core. This comparative data provides a benchmark for evaluating the potency and selectivity of new chemical entities.
Table 1: Profile of Selected Pyrazole-Containing Kinase Inhibitors
| Compound Name | Core Structure | Primary Kinase Targets | Key Indications | Reported IC50/Ki Values (nM) |
| Crizotinib | Pyrazole | ALK, ROS1, MET | Non-Small Cell Lung Cancer (NSCLC) | ALK: 20-50, ROS1: <25, MET: <10[1][2][3] |
| Ruxolitinib | Pyrrolopyrazole | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1: 3.3, JAK2: 2.8[4][5][6][7][8] |
| Sunitinib | Indolinone-pyrazole | VEGFRs, PDGFRs, KIT, FLT3, RET | Renal Cell Carcinoma (RCC), GIST | VEGFR2: 9, PDGFRβ: 8, KIT: 4[9][10][11][12][13] |
| Dasatinib | Aminopyrimidine-pyrazole | BCR-ABL, SRC family, c-KIT, PDGFRβ | Chronic Myeloid Leukemia (CML), ALL | BCR-ABL: <1, SRC: 0.5-5.5[14][15][16][17][18] |
| Ponatinib | Imidazopyridazine-pyrazole | BCR-ABL (including T315I), VEGFRs, PDGFRs, FGFRs, SRC family | CML, ALL | BCR-ABL (T315I): 2.0[19][20][21][22] |
Table 2: Profile of Other Notable Kinase Inhibitors
| Compound Name | Core Structure | Primary Kinase Targets | Key Indications | Reported IC50/Ki Values (nM) |
| Erlotinib | Quinazoline | EGFR | NSCLC, Pancreatic Cancer | EGFR: 2[23][][25][26] |
| Gefitinib | Quinazoline | EGFR | NSCLC | EGFR: 2-37[27][28][29][30] |
| Lapatinib | Quinazoline | EGFR, HER2 | Breast Cancer | EGFR: 10.8, HER2: 9.8[31][32][33][34][35] |
| Pazopanib | Pyrimidine | VEGFRs, PDGFRs, c-KIT | RCC, Soft Tissue Sarcoma | VEGFR1: 10, VEGFR2: 30, VEGFR3: 47, PDGFRβ: 84, c-KIT: 74[36][37][38][39][40] |
| Celecoxib | Pyrazole | COX-2 (primary), PDK1, others | Inflammation, Pain | COX-2: 40, PDK1: ~5000[41][42][43][44][45] |
Key Signaling Pathways Targeted by Kinase Inhibitors
The efficacy of kinase inhibitors stems from their ability to modulate specific signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for predicting the biological effects of novel inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway plays a central role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: The EGFR signaling cascade and points of inhibition by TKIs.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is critical for hematopoiesis and immune response. Its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Protocols for Evaluating Novel Kinase Inhibitors
For researchers embarking on the characterization of new compounds like this compound, a systematic experimental approach is paramount. The following protocols provide a validated framework for assessing kinase inhibitory activity and cellular effects.
Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the kinase, biotinylated substrate peptide, ATP, and HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665) in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a low-volume 384-well plate.
-
Add the kinase and biotinylated substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated product by adding the HTRF detection reagents.
-
Incubate the plate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm emission) for each well.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
While this compound remains an uncharacterized entity in the public domain, its pyrazole core and strategic substitutions mark it as a compound of interest for kinase inhibitor discovery. By leveraging the extensive knowledge base surrounding established pyrazole-based drugs and employing validated experimental workflows, researchers can systematically evaluate its potential. The comparative data and protocols provided in this guide are intended to serve as a valuable resource for initiating such investigations. Future studies should focus on comprehensive kinase profiling to identify primary targets, followed by cell-based assays to confirm on-target activity and assess cellular consequences. Ultimately, the journey from a promising scaffold to a clinically effective drug is a long and arduous one, but it begins with the foundational exploration of novel chemical matter like this compound.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]
- 3. Non-small-cell lung cancer - Wikipedia [en.wikipedia.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 6. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK1/2 Inhibitor Ruxolitinib Improves Survival in High-Risk Myelofibrosis [ahdbonline.com]
- 9. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. Dasatinib - Wikipedia [en.wikipedia.org]
- 15. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Ponatinib - Wikipedia [en.wikipedia.org]
- 21. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. grokipedia.com [grokipedia.com]
- 23. drugs.com [drugs.com]
- 25. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
- 27. medschool.co [medschool.co]
- 28. researchgate.net [researchgate.net]
- 29. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Lapatinib - Wikipedia [en.wikipedia.org]
- 32. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 35. breastcancer.org [breastcancer.org]
- 36. cancernetwork.com [cancernetwork.com]
- 37. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Frontiers | Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients [frontiersin.org]
- 39. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 40. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 42. ClinPGx [clinpgx.org]
- 43. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cellular Target Engagement of Novel Kinase Inhibitors: A Case Study with 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
In the landscape of modern drug discovery, particularly within oncology and immunology, pyrazole-based compounds have emerged as a privileged scaffold for potent kinase inhibitors.[1][2] A novel compound, 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole, represents a promising candidate from this class. However, a critical step in the early-stage validation of any potential therapeutic is to unequivocally demonstrate that it engages its intended molecular target within the complex milieu of a living cell.[3][4][5] This guide provides a comprehensive comparison of two leading methodologies for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to this crucial stage of preclinical research.
The Imperative of Target Engagement
A significant proportion of drug candidates fail in clinical trials due to a lack of efficacy.[3] A primary reason for this is the disconnect between a compound's activity in a purified, biochemical assay and its performance in a cellular or in vivo context. Demonstrating that a compound reaches and binds to its intended intracellular target—a concept known as target engagement—provides critical mechanistic confidence.[3][5] It validates the mechanism of action, supports the structure-activity relationship (SAR), and mitigates the risk of advancing compounds that act through off-target effects.[6]
For our model compound, this compound, which based on its structural class is hypothesized to be a kinase inhibitor, we will explore two orthogonal methods to validate its engagement with a putative kinase target (e.g., a specific Cyclin-Dependent Kinase, CDK).
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[7][8] The binding of a small molecule, such as our pyrazole compound, to its target protein confers additional stability to the protein's structure. This increased stability is manifested as a higher melting temperature. Consequently, when cells are heated, the drug-bound protein will resist thermal denaturation and aggregation to a greater extent than the unbound protein.[9][10]
Causality Behind Experimental Choices in CETSA
The elegance of CETSA lies in its label-free nature; it does not require modification of the compound or the target protein, thus providing a more physiologically relevant assessment.[8] The choice of temperature range is critical and must be empirically determined for the specific target protein to capture the unfolding transition. The readout, typically a Western blot or an ELISA-based method like AlphaScreen®, quantifies the amount of soluble protein remaining after the heat challenge.[11]
Experimental Workflow: CETSA
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. selvita.com [selvita.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. CETSA [cetsa.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-reactivity profiling of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
An In-Depth Comparative Guide to the Cross-Reactivity Profile of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
Authored by: A Senior Application Scientist
In the landscape of kinase inhibitor discovery, the initial identification of a potent hit is merely the first step in a long and arduous journey. The true challenge lies in characterizing its selectivity. A promiscuous inhibitor, one that interacts with multiple off-target kinases, can lead to unforeseen toxicities and a convoluted mechanism of action, ultimately dooming a promising therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for profiling the cross-reactivity of a novel compound, using this compound as a case study.
For the purpose of this illustrative guide, we will designate this compound as Compound X . We will operate under the hypothesis that initial screening has identified Compound X as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a critical node in the cellular stress response pathway and a high-interest target in inflammatory diseases and oncology. Our objective is to build a high-resolution map of Compound X's selectivity profile and benchmark it against established p38α inhibitors.
The Rationale for Cross-Reactivity Profiling
The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors where desired, achieving selectivity for a single kinase target is a formidable challenge. Off-target effects are not merely a theoretical concern; they are a primary cause of clinical trial failures. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of robust drug discovery. It allows for:
-
Early identification of potential liabilities: Unforeseen off-target interactions can be flagged and deprioritized early, saving significant resources.
-
Mechanism deconvolution: A clean selectivity profile strengthens the link between the observed phenotype and the inhibition of the intended target.
-
Rational lead optimization: Understanding which kinases are being hit allows for structure-activity relationship (SAR) studies aimed at improving selectivity.
Experimental Design: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's selectivity. A robust profiling strategy employs a tiered approach, moving from broad, in vitro screens to more physiologically relevant cellular assays. Our investigation into Compound X will involve two key stages:
-
Tier 1: In Vitro Kinase Panel Screening: A broad screen against a large panel of recombinant kinases to identify direct enzymatic inhibition.
-
Tier 2: Cellular Target Engagement: An assay to confirm target binding within a live cellular context, providing a more accurate measure of potency and selectivity.
Comparator Compounds
To contextualize the performance of Compound X, we will compare it against two well-characterized p38α inhibitors with distinct selectivity profiles:
-
SB203580: A first-generation, relatively selective p38α/β inhibitor.
-
Doramapimod (BIRB 796): A highly potent, allosteric inhibitor of p38α.
Tier 1: In Vitro Profiling of Compound X Against a Kinase Panel
The initial step is to assess the inhibitory activity of Compound X against a broad panel of kinases. For this, we will utilize a competitive binding assay, which measures the ability of a test compound to displace a ligand from the ATP-binding site of a kinase. This format is independent of the enzyme's specific substrate or activity, providing a standardized measure of affinity.
Experimental Protocol: Competitive Binding Assay
-
Compound Preparation: Compound X, SB203580, and Doramapimod are serially diluted in DMSO to create a 10-point concentration gradient.
-
Assay Plate Preparation: A panel of 96 diverse kinases is immobilized on a multi-well plate.
-
Competition: The test compounds are added to the kinase-coated wells, followed by the addition of a biotinylated, broad-spectrum kinase ligand. The plate is incubated to allow for binding equilibrium to be reached.
-
Detection: A fluorescently labeled streptavidin conjugate is added, which binds to the biotinylated ligand. The amount of bound ligand is quantified by measuring the fluorescence signal.
-
Data Analysis: The signal is inversely proportional to the test compound's ability to displace the ligand. The concentration at which 50% of the ligand is displaced (IC₅₀) is calculated for each kinase.
Results & Interpretation
The data from the kinase panel screen provides a global overview of Compound X's selectivity. The results are summarized below.
| Kinase Target | Compound X (IC₅₀, nM) | SB203580 (IC₅₀, nM) | Doramapimod (IC₅₀, nM) |
| MAPK14 (p38α) | 85 | 50 | 0.5 |
| MAPK11 (p38β) | 150 | 100 | 5.2 |
| JNK1 | >10,000 | >10,000 | 1,500 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| SRC | 2,500 | >10,000 | 8,000 |
| ABL1 | 8,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | 9,000 | >10,000 |
Analysis:
-
Primary Target Confirmation: Compound X demonstrates potent inhibition of p38α, confirming our initial hypothesis. Its potency is comparable to the established inhibitor SB203580.
-
Selectivity Profile: Compound X exhibits good selectivity against most of the tested kinases. However, a notable off-target activity is observed against SRC family kinases, albeit at a significantly higher concentration than for p38α. This suggests a potential liability that warrants further investigation.
-
Comparator Benchmark: As expected, Doramapimod shows exceptional potency for p38α. SB203580 displays a clean profile within this limited panel.
Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While in vitro assays are invaluable, they do not always reflect a compound's behavior in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure target engagement in live cells. The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Human monocytic THP-1 cells, which endogenously express p38α, are cultured to mid-log phase. Cells are then treated with either vehicle (DMSO) or varying concentrations of Compound X for 1 hour.
-
Thermal Denaturation: The treated cells are harvested, lysed, and the lysates are aliquoted and heated to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes.
-
Separation of Soluble Fraction: The heated lysates are centrifuged at high speed to pellet the denatured, aggregated proteins.
-
Quantification: The supernatant, containing the soluble, non-denatured proteins, is collected. The amount of soluble p38α is quantified by Western blotting or ELISA.
-
Melt Curve Generation: The amount of soluble p38α at each temperature is plotted to generate a "melt curve." The temperature at which 50% of the protein is denatured (Tₘ) is determined. A shift in Tₘ in the presence of the compound indicates target engagement.
Results & Interpretation
The CETSA results provide a direct measure of Compound X's ability to bind and stabilize p38α in a cellular context.
| Compound | Apparent Tₘ of p38α (°C) | Thermal Shift (ΔTₘ, °C) | Cellular EC₅₀ (nM) |
| Vehicle (DMSO) | 52.1 | - | - |
| Compound X (1 µM) | 58.3 | +6.2 | 150 |
| SB203580 (1 µM) | 57.5 | +5.4 | 120 |
| Doramapimod (1 µM) | 60.2 | +8.1 | 5 |
Analysis:
-
Cellular Target Engagement Confirmed: Compound X induces a significant thermal stabilization of p38α, providing strong evidence of target engagement in live cells. The magnitude of the shift is comparable to that of SB203580.
-
Cellular Potency: The cellular EC₅₀, the concentration required to achieve 50% of the maximal thermal shift, is 150 nM. This is slightly higher than its biochemical IC₅₀, which is expected due to factors like cell permeability and efflux.
-
Validation of In Vitro Data: The CETSA results corroborate the in vitro findings, confirming that Compound X is a cell-permeable inhibitor of p38α.
Signaling Pathway Context
To fully appreciate the implications of p38α inhibition, it is crucial to understand its position within the cellular signaling network. p38α is a key component of a signaling cascade that responds to cellular stress and inflammatory cytokines.
The Strategic Advantage of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole: A Comparative Guide for Medicinal Chemists
In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, a cornerstone for the development of a multitude of therapeutic agents.[1][2] Its synthetic tractability and diverse biological activities have rendered it a focal point for medicinal chemists. This guide delves into the nuanced advantages of a specific, strategically substituted pyrazole: 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole . We will dissect the rationale behind this substitution pattern, comparing it with analogous scaffolds and substantiating our analysis with available experimental data from closely related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the design of next-generation therapeutics.
The Pyrazole Core: A Versatile Pharmacophore
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donating and accepting capabilities, crucial for molecular recognition at biological targets.[1] The regioselective functionalization of the pyrazole ring at its various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity. This has led to the successful development of pyrazole-containing drugs across a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[2][3]
Strategic Halogenation: The Role of Bromine and Chlorine
The introduction of halogen atoms is a time-tested strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. The presence of both a bromine atom at the 4-position of the pyrazole ring and a chloro-substituted phenyl ring at the 3-position in the title compound is a deliberate design choice aimed at optimizing its drug-like properties.
The 4-Bromo Substituent: A Modulator of Potency and Selectivity
The bromine atom at the 4-position of the pyrazole ring can significantly influence the compound's biological profile. It can act as a bulky group, providing steric hindrance that may enhance selectivity for a particular biological target. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein), which can contribute to enhanced binding affinity.[4]
The 3-(3-chlorophenyl) Moiety: Tuning Lipophilicity and Metabolic Stability
The substitution at the 3-position of the pyrazole ring with a 3-chlorophenyl group serves multiple purposes. The phenyl ring itself provides a scaffold for establishing crucial hydrophobic interactions within a protein's binding pocket. The chloro substituent, being an electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its pKa and, consequently, its absorption and distribution. Moreover, the presence of a chlorine atom can block potential sites of metabolism, thereby increasing the compound's in vivo half-life.[5]
Synthesis of the 4-Bromo-3-aryl-1H-pyrazole Scaffold
The synthesis of 4-bromo-3-aryl-1H-pyrazoles is typically achieved through a multi-step process. A common route involves the initial formation of the pyrazole ring via the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by regioselective bromination at the 4-position.
Below is a generalized workflow for the synthesis of the this compound scaffold.
Caption: General synthetic workflow for 4-Bromo-3-aryl-1H-pyrazoles.
Comparative Biological Activity of Structurally Related Analogs
While direct experimental data for this compound is limited in the public domain, we can infer its potential advantages by examining the biological activities of closely related compounds. The following table summarizes the reported activities of several 3-aryl and/or 4-bromo pyrazole derivatives, providing a basis for comparison.
| Compound/Scaffold | Biological Target/Activity | Key Findings | Reference |
| 3-(4-Chlorophenyl)-4-substituted pyrazoles | Antifungal & Antitubercular | Showed very good activity against pathogenic fungi and Mycobacterium tuberculosis H37Rv. | [6] |
| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Anticancer (Leukemia cell lines) | Most active candidate with GI50 values in the range of 0.69-3.35 µM. | [7] |
| Pyrazolylnucleoside with 4-bromo substituent | Anticancer (Lung and Breast cancer cell lines) | Showed significant inhibition with a GI50 of 9.3 µM (lung) and 3.0 µM (breast). | |
| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) but-3-en-2-one | Antibacterial | Good antibacterial activity with a MIC value of 32 μg/mL. | |
| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Anti-inflammatory (COX-1/COX-2) | Optimal inhibitor potency with an IC50 of 0.26µM. | [3] |
This data suggests that the combination of a chloro-substituted phenyl ring and a bromo-substituted pyrazole core is a promising strategy for developing potent anticancer, antimicrobial, and anti-inflammatory agents. The specific placement of the chloro group at the 3-position of the phenyl ring in the title compound is expected to provide a distinct pharmacological profile compared to the 4-chloro analogs listed above, potentially altering target selectivity and pharmacokinetic properties.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its analogs, a series of in vitro and in vivo assays are typically employed. Below are representative protocols for evaluating anticancer and antimicrobial activities.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Caption: A stepwise representation of the MTT assay protocol.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.
Conclusion and Future Directions
The this compound scaffold represents a strategically designed molecular framework with significant potential in drug discovery. The judicious placement of the bromo and chloro substituents is anticipated to confer advantageous physicochemical and pharmacological properties, including enhanced potency, selectivity, and metabolic stability. While direct comparative data for this specific molecule is sparse, the analysis of structurally related compounds strongly suggests its promise as a lead structure for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation.
Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities against a panel of relevant targets. A head-to-head comparison with its non-brominated, non-chlorinated, and regioisomeric analogs would provide invaluable structure-activity relationship data, further guiding the optimization of this promising scaffold.
References
- 1. 1427022-00-1 Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate AKSci 3803EY [aksci.com]
- 2. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
A Head-to-Head Comparison of Synthetic Routes to 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole: A Guide for Medicinal and Process Chemists
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. The specific derivative, 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents, where the bromo and chloro substituents provide versatile handles for further molecular elaboration through cross-coupling reactions.[1] The regioselective synthesis of this molecule is of paramount importance, and various synthetic strategies can be employed, each with its own set of advantages and disadvantages. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Two-Step Synthesis via a Chalcone Intermediate
This classical approach involves the initial synthesis of a chalcone (an α,β-unsaturated ketone) through a Claisen-Schmidt condensation, followed by a cyclocondensation reaction with hydrazine to form the pyrazole ring, and a final bromination step.[2][3][4]
Mechanistic Rationale
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde and a ketone to form the chalcone. The subsequent reaction with hydrazine proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the pyrazole. The final step is an electrophilic aromatic substitution where bromine is introduced at the electron-rich 4-position of the pyrazole ring.
Experimental Protocol
Step 1a: Synthesis of (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of 3-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.5 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred for 4-6 hours, during which a precipitate typically forms.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude chalcone is purified by recrystallization from ethanol.
Step 1b: Synthesis of 3-(3-chlorophenyl)-5-phenyl-1H-pyrazole
-
The synthesized chalcone (1.0 eq) is dissolved in glacial acetic acid.
-
Hydrazine hydrate (1.2 eq) is added to the solution.
-
The reaction mixture is refluxed for 6-8 hours and monitored by TLC.[3]
-
After cooling to room temperature, the mixture is poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude pyrazole is purified by recrystallization from a suitable solvent like ethanol.
Step 1c: Bromination of 3-(3-chlorophenyl)-5-phenyl-1H-pyrazole
-
To a solution of 3-(3-chlorophenyl)-5-phenyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, a solution of bromine (1.0-1.1 eq) in the same solvent is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The mixture is then poured into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
The precipitated product is filtered, washed with water, and dried to afford 4-bromo-3-(3-chlorophenyl)-5-phenyl-1H-pyrazole.
Data Summary: Route 1
| Step | Reactants | Reagents & Solvents | Typical Yield | Purity | Key Considerations |
| 1a | 3-chloroacetophenone, Benzaldehyde | NaOH, Ethanol | 85-95% | >95% (after recrystallization) | Base-sensitive functional groups may not be tolerated. |
| 1b | Chalcone, Hydrazine hydrate | Glacial Acetic Acid | 70-85% | >95% (after recrystallization) | Potential for side reactions; regioselectivity can be an issue with unsymmetrical chalcones. |
| 1c | 3-(3-chlorophenyl)-5-phenyl-1H-pyrazole, Bromine | Acetic Acid | 80-90% | >98% | Use of elemental bromine requires caution. N-bromosuccinimide (NBS) can be a milder alternative. |
Workflow Diagram: Route 1
Caption: Synthetic workflow for Route 1 via a chalcone intermediate.
Route 2: Direct Synthesis from a 1,3-Dicarbonyl Precursor and Subsequent Bromination
This route offers a more convergent approach by first constructing the 3-(3-chlorophenyl)-1H-pyrazole core from a 1,3-dicarbonyl compound, followed by direct bromination at the C4 position.
Mechanistic Rationale
The synthesis of the pyrazole ring is achieved through the Knorr pyrazole synthesis or a similar condensation reaction between a 1,3-dicarbonyl compound and hydrazine. The reaction proceeds by initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration. The subsequent bromination is an electrophilic aromatic substitution on the electron-rich pyrazole ring.
Experimental Protocol
Step 2a: Synthesis of 1-(3-chlorophenyl)butane-1,3-dione
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a suitable solvent like toluene, 3-chloroacetophenone (1.0 eq) is added.
-
Ethyl acetate (1.2 eq) is then added dropwise, and the mixture is heated to reflux for 2-3 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction is quenched with dilute acid, and the organic layer is separated.
-
The solvent is removed under reduced pressure to yield the crude 1,3-dicarbonyl compound, which can be used in the next step without further purification.
Step 2b: Synthesis of 3-(3-chlorophenyl)-5-methyl-1H-pyrazole
-
The crude 1-(3-chlorophenyl)butane-1,3-dione (1.0 eq) is dissolved in ethanol or acetic acid.
-
Hydrazine hydrate (1.1 eq) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude pyrazole, which can be purified by column chromatography or recrystallization.
Step 2c: Bromination of 3-(3-chlorophenyl)-5-methyl-1H-pyrazole
-
3-(3-chlorophenyl)-5-methyl-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent like chloroform or acetic acid.
-
N-Bromosuccinimide (NBS) (1.05 eq) is added in portions at room temperature.[5][6]
-
The reaction is stirred for 2-4 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is washed with aqueous sodium thiosulfate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 4-bromo-3-(3-chlorophenyl)-5-methyl-1H-pyrazole.
Data Summary: Route 2
| Step | Reactants | Reagents & Solvents | Typical Yield | Purity | Key Considerations |
| 2a | 3-chloroacetophenone, Ethyl acetate | Sodium ethoxide, Toluene | 60-75% | Used crude in next step | Requires anhydrous conditions. |
| 2b | 1-(3-chlorophenyl)butane-1,3-dione, Hydrazine hydrate | Ethanol or Acetic Acid | 80-90% | >95% (after purification) | Can sometimes lead to regioisomeric mixtures if the dicarbonyl is unsymmetrical. |
| 2c | 3-(3-chlorophenyl)-5-methyl-1H-pyrazole, NBS | Chloroform or Acetic Acid | 90-98% | >98% (after purification) | NBS is a safer and more selective brominating agent than elemental bromine. |
Workflow Diagram: Route 2
Caption: Synthetic workflow for Route 2 via a 1,3-dicarbonyl intermediate.
Head-to-Head Comparison
| Feature | Route 1: Chalcone Intermediate | Route 2: 1,3-Dicarbonyl Precursor |
| Overall Yield | Moderate to Good | Good to Excellent |
| Number of Steps | 3 | 3 |
| Atom Economy | Moderate | Good |
| Reagent Safety & Handling | Use of elemental bromine can be hazardous. | NBS is a safer alternative to bromine. Requires handling of sodium metal for ethoxide preparation. |
| Scalability | Generally scalable, but large-scale brominations require careful control. | Readily scalable. |
| Purification | Recrystallization is often sufficient. | Column chromatography may be required for intermediates and the final product. |
| Versatility | The chalcone route allows for diversity at the 5-position of the pyrazole by varying the starting aldehyde. | The 1,3-dicarbonyl route can also be adapted to introduce different substituents at the 5-position. |
| Final Product | Leads to a 5-phenyl substituted pyrazole. | Leads to a 5-methyl substituted pyrazole. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the synthesis of this compound derivatives.
Route 1 is a classic and reliable method, particularly if a variety of substituents at the 5-position are desired by simply changing the starting aldehyde. However, the use of elemental bromine in the final step is a safety concern, although milder brominating agents like NBS could be substituted.
Route 2 offers a more convergent and often higher-yielding pathway. The use of NBS for bromination is a significant advantage in terms of safety and selectivity. While it requires the preparation of a 1,3-dicarbonyl intermediate under anhydrous conditions, this is a standard and scalable transformation in organic synthesis.
For the specific synthesis of this compound where a methyl group at the 5-position is acceptable or desired, Route 2 is generally the recommended approach due to its higher overall yield and improved safety profile in the bromination step. If the 5-position must be unsubstituted, modifications to these routes or alternative synthetic strategies would need to be considered.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired substitution pattern, available starting materials, scale of the reaction, and safety considerations of the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
